molecular formula C12H14O2 B8589206 2(3H)-Furanone, 5-ethyldihydro-3-phenyl- CAS No. 54491-13-3

2(3H)-Furanone, 5-ethyldihydro-3-phenyl-

Cat. No.: B8589206
CAS No.: 54491-13-3
M. Wt: 190.24 g/mol
InChI Key: KQJUYWOMQYKQFH-UHFFFAOYSA-N
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Description

2(3H)-Furanone, 5-ethyldihydro-3-phenyl- is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.24 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54491-13-3

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

5-ethyl-3-phenyloxolan-2-one

InChI

InChI=1S/C12H14O2/c1-2-10-8-11(12(13)14-10)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3

InChI Key

KQJUYWOMQYKQFH-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(C(=O)O1)C2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Potential of 5-Ethyldihydro-3-phenyl-2(3H)-Furanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the chemical properties, synthesis, and potential applications of 5-ethyldihydro-3-phenyl-2(3H)-furanone. As a specific, highly substituted γ-butyrolactone, direct literature on this exact molecule is sparse. Therefore, this document synthesizes foundational knowledge of the γ-butyrolactone scaffold with established principles of physical organic chemistry to project the characteristics and behavior of the title compound. This approach, grounded in data from structurally related analogs, offers a robust predictive framework for researchers, chemists, and drug development professionals.

Introduction to the γ-Butyrolactone Scaffold

The core of the target molecule is the γ-butyrolactone (GBL) ring, a five-membered lactone also known as dihydro-2(3H)-furanone.[1][2] This structural motif is prevalent in a vast number of natural products and pharmacologically active compounds, demonstrating a wide array of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The reactivity and properties of the GBL ring are significantly influenced by the nature and position of its substituents. In the case of 5-ethyldihydro-3-phenyl-2(3H)-furanone, the presence of an ethyl group at the C5 position and a phenyl group at the C3 position introduces stereocenters and significantly impacts the molecule's steric and electronic profile.

Predicted Physicochemical Properties

The physical and chemical properties of 5-ethyldihydro-3-phenyl-2(3H)-furanone can be estimated by considering the properties of the parent GBL scaffold and the contributions of the ethyl and phenyl substituents.

PropertyPredicted Value / CharacteristicRationale and Supporting Evidence
Molecular Formula C₁₂H₁₄O₂Based on the chemical structure.
Molecular Weight 190.24 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow oil or low-melting solidUnsubstituted GBL is a colorless liquid.[5] Phenyl substitution increases molecular weight and intermolecular forces, likely raising the melting point.
Boiling Point > 250 °CThe boiling point of GBL is ~204 °C.[6] Phenyl and ethyl substitution will significantly increase the boiling point.
Solubility Soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane).[7] Low solubility in water.The lipophilic phenyl and ethyl groups will decrease water solubility compared to the parent GBL, which is miscible with water.[5]
LogP (Octanol/Water Partition Coefficient) Estimated between 2.0 and 3.5The LogP of GBL is -0.76.[5] The addition of a phenyl group (LogP contribution ~2.0) and an ethyl group (LogP contribution ~1.0) will increase lipophilicity.

Synthesis and Stereochemistry

The synthesis of substituted γ-butyrolactones can be achieved through various established organic reactions. For 5-ethyldihydro-3-phenyl-2(3H)-furanone, a retrosynthetic analysis suggests a few plausible routes.

Proposed Synthetic Pathway: A Modified Reformatsky Approach

A convergent and stereocontrolled synthesis could be envisioned using a Reformatsky-type reaction, a powerful method for C-C bond formation.[8][9] This approach allows for the sequential introduction of the required substituents.

Synthetic_Pathway StyreneOxide Styrene Oxide Intermediate2 Adduct StyreneOxide->Intermediate2 + Intermediate1 EthylPropionate Ethyl 2-bromopropionate Intermediate1 Organozinc Reagent EthylPropionate->Intermediate1 + Zn Zinc Zinc (activated) Acid Acid workup FinalProduct 5-Ethyldihydro-3-phenyl-2(3H)-furanone Intermediate2->FinalProduct + Acid workup (Lactonization)

Figure 1: Proposed retrosynthetic approach for 5-ethyldihydro-3-phenyl-2(3H)-furanone.

Experimental Protocol (Hypothetical):

  • Formation of the Reformatsky Reagent: Activated zinc metal is reacted with ethyl 2-bromophenylacetate in an anhydrous ethereal solvent such as THF or diethyl ether. This forms the corresponding organozinc enolate.[8]

  • Nucleophilic Opening of Epoxide: Butyraldehyde is added to the solution containing the Reformatsky reagent. The organozinc compound will attack the carbonyl carbon of the aldehyde.

  • Lactonization: Upon acidic workup (e.g., with aqueous HCl or NH₄Cl), the resulting β-hydroxy ester will undergo intramolecular cyclization (lactonization) to yield the target γ-butyrolactone.

This reaction would likely produce a mixture of diastereomers, requiring chromatographic separation. The stereochemical outcome can be influenced by the reaction conditions and the use of chiral auxiliaries or catalysts.[10][11]

Chemical Reactivity

The reactivity of 5-ethyldihydro-3-phenyl-2(3H)-furanone is primarily dictated by the lactone functional group and the presence of the C3 phenyl ring.

Reactivity_Diagram Furanone 5-Ethyldihydro-3-phenyl-2(3H)-furanone C2 (Carbonyl) C3 (α-carbon) C5 (γ-carbon) Hydrolysis Ring Opening (Hydrolysis) Furanone:c2->Hydrolysis Base/Acid Enolate Enolate Formation (α-Deprotonation) Furanone:c3->Enolate Strong Base (e.g., LDA) Reduction Reduction Furanone:c2->Reduction Reducing Agent (e.g., LiAlH₄)

Figure 2: Key reaction sites and transformations of the target furanone.

  • Lactone Hydrolysis: Under basic conditions, the lactone ring will readily open via saponification to form the corresponding γ-hydroxy carboxylate salt. Acidic conditions will establish an equilibrium between the lactone and the open-chain γ-hydroxy carboxylic acid.[5]

  • Enolate Formation: The presence of a proton at the C3 position (alpha to the carbonyl) allows for deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate. This enolate can then react with various electrophiles, allowing for further functionalization at the C3 position.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester functionality to a diol (1,4-diol).

Predicted Spectroscopic Data

The structural features of 5-ethyldihydro-3-phenyl-2(3H)-furanone would give rise to a characteristic spectroscopic signature. The following are predictions based on data from similar compounds.[12][13]

Spectroscopic TechniquePredicted Key Signals
¹H NMR - Aromatic Protons: Multiplet in the range of 7.2-7.5 ppm (phenyl group). - C5 Proton (CH-O): Multiplet around 4.0-4.5 ppm, coupled to the adjacent methylene and ethyl protons. - C3 Proton (CH-Ph): Multiplet around 3.0-3.5 ppm, coupled to the adjacent methylene protons. - C4 Methylene Protons (CH₂): Diastereotopic protons appearing as complex multiplets between 2.0-2.8 ppm. - Ethyl Group Protons: A quartet for the CH₂ and a triplet for the CH₃, likely between 0.9-1.8 ppm.
¹³C NMR - Carbonyl Carbon (C=O): Signal in the range of 175-180 ppm. - Aromatic Carbons: Signals between 125-140 ppm. - C5 Carbon (CH-O): Signal around 75-85 ppm. - C3 Carbon (CH-Ph): Signal around 40-50 ppm. - C4 Carbon (CH₂): Signal around 30-40 ppm. - Ethyl Group Carbons: Signals for CH₂ and CH₃ in the aliphatic region (10-30 ppm).
Infrared (IR) - C=O Stretch (Lactone): Strong, characteristic absorption band around 1770 cm⁻¹. - C-O Stretch: Strong absorption in the 1100-1300 cm⁻¹ region. - Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region. - Aromatic C-H Bending: Peaks in the 690-900 cm⁻¹ region.
Mass Spectrometry (MS) - Molecular Ion Peak (M⁺): Expected at m/z = 190. - Key Fragmentation Patterns: Loss of the ethyl group (M-29), loss of the phenyl group (M-77), and other fragments characteristic of lactone ring cleavage.

Potential Applications in Drug Discovery and Chemical Biology

The furanone scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3] The introduction of a phenyl group at the C3 position is particularly noteworthy, as this feature is present in compounds with reported antifungal, anti-inflammatory, and anticancer properties.[4][14][15]

Biological_Applications Core 5-Ethyldihydro-3-phenyl-2(3H)-furanone γ-Butyrolactone Core Phenyl Group at C3 Ethyl Group at C5 Antifungal Antifungal Activity Core:f1->Antifungal AntiInflammatory Anti-inflammatory Activity Core:f2->AntiInflammatory Anticancer Anticancer Activity Core:f1->Anticancer CNS CNS Activity Core:f2->CNS

Figure 3: Potential biological activities derived from the core structural motifs.

  • Antifungal Agents: 3-Phenyl-furanone derivatives have shown promising activity against various fungal strains, including Aspergillus fumigatus.[14] The specific substitution pattern on the phenyl ring can be tuned to optimize this activity.[15]

  • Anti-inflammatory and Analgesic Agents: The furanone ring is a known pharmacophore in compounds with anti-inflammatory and analgesic effects.[3]

  • Central Nervous System (CNS) Activity: The lipophilic nature of this molecule, conferred by the phenyl and ethyl groups, may allow it to cross the blood-brain barrier, opening possibilities for applications targeting CNS disorders.

Analytical Methodologies

For the analysis and quantification of 5-ethyldihydro-3-phenyl-2(3H)-furanone, standard chromatographic techniques would be most appropriate.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like substituted furanones.

Generalized GC-MS Protocol:

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). If in a complex matrix, a liquid-liquid or solid-phase extraction may be necessary.

  • Injection: 1 µL of the sample is injected into the GC.

  • Separation: A non-polar capillary column (e.g., DB-5ms or HP-5MS) is used. A temperature gradient program would be employed, starting at a lower temperature (e.g., 80 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure good separation.

  • Detection: The mass spectrometer is operated in electron ionization (EI) mode. A full scan can be used for identification, while selected ion monitoring (SIM) can be used for sensitive quantification.

High-Performance Liquid Chromatography (HPLC)

For less volatile derivatives or for preparative scale purification, reversed-phase HPLC would be the method of choice.

Analytical_Workflow Sample Sample containing 5-Ethyldihydro-3-phenyl-2(3H)-furanone Extraction Extraction (if necessary) Sample->Extraction Analysis Chromatographic Analysis Extraction->Analysis GCMS GC-MS Analysis->GCMS HPLC HPLC Analysis->HPLC Data Data Acquisition & Processing GCMS->Data HPLC->Data

Figure 4: A generalized analytical workflow for the characterization of the target compound.

Safety and Handling

While specific toxicological data for 5-ethyldihydro-3-phenyl-2(3H)-furanone is not available, general precautions for handling laboratory chemicals should be observed. Many simple lactones are classified as irritants.[5]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of any vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.

Conclusion

5-Ethyldihydro-3-phenyl-2(3H)-furanone represents an intriguing molecular scaffold with significant potential in medicinal chemistry and drug discovery. While direct experimental data is lacking, this guide provides a robust, scientifically-grounded framework for predicting its chemical properties, reactivity, and spectroscopic signature. The proposed synthetic routes and analytical methods offer a starting point for researchers interested in exploring this and related substituted γ-butyrolactones. The known biological activities of similar compounds suggest that 5-ethyldihydro-3-phenyl-2(3H)-furanone is a promising candidate for further investigation as a potential therapeutic agent.

References

  • Johnson, J. S., & Krische, M. J. (2009). Diastereoselective Synthesis of Pentasubstituted γ-Butyrolactones from Silyl Glyoxylates and Ketones through a Double Reformatsky Reaction.
  • PubMed. (2009). Diastereoselective synthesis of pentasubstituted gamma-butyrolactones from silyl glyoxylates and ketones through a double Reformatsky reaction. PubMed. Retrieved from [Link]

  • Kracmarova, E., et al. (2001). 3-Phenyl-5-acyloxymethyl-2H,5H-furan-2-ones: synthesis and biological activity of a novel group of potential antifungal drugs. Journal of Medicinal Chemistry, 44(17), 2701-2706.
  • Kracmarova, E., et al. (2000). 3-Phenyl-5-methyl-2H,5H-furan-2-ones: tuning antifungal activity by varying substituents on the phenyl ring. Bioorganic & Medicinal Chemistry Letters, 10(16), 1893-1895.
  • Smith, A. D., & Bodwell, G. J. (2014). Stereodivergent Organocatalytic Intramolecular Michael Addition/Lactonization for the Asymmetric Synthesis of Substituted Dihydrobenzofurans and Tetrahydrofurans. Chemistry – A European Journal, 20(33), 10474-10480.
  • Nivrutti, P. B. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.
  • ResearchGate. (2025). Diastereoselective Michael Addition of Non‐Functionalized Furanone to Nitroalkenes in Aqueous Condition. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2024). Selective Synthesis of Functionalized 3(2H)‐Furanones via Tandem Michael Addition/Rearrangement/Cyclization Reaction of Aliphatic Alkynones: A Combined Experimental and Theoretical Study. ResearchGate. Retrieved from [Link]

  • Scilit. (n.d.). Structure-Activity Correlations of Substituted 3(2H)Furanones Chemically Related to the Bleaching Herbicide Flurtamone. Scilit. Retrieved from [Link]

  • ResearchGate. (2025). Conversion of 3-Arylazo-5-phenyl-2(3H)-furanones into Other Heterocycles of Anticipated Biological Activity. ResearchGate. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Organocatalytic asymmetric Michael addition reaction of aldehydes with 2-furanones: experimental, applications and DFT studies. Organic Chemistry Frontiers. Retrieved from [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • NIST. (n.d.). 2(3H)-Furanone, 5-ethyldihydro-. NIST WebBook. Retrieved from [Link]

  • ACS Publications. (2024). γ-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion. Precision Chemistry. Retrieved from [Link]

  • Ain Shams University. (2014). SYNTHESIS AND REACTIONS OF SOME 2(3H)- AND 2(5H)- FURANONE DERIVATIVES: A COMPARATIVE STUDY. Egyptian Journal of Chemistry.
  • Cheméo. (n.d.). Chemical Properties of 2(3H)-Furanone, 5-ethyldihydro- (CAS 695-06-7). Cheméo. Retrieved from [Link].

  • PubMed. (2007). Determination of the stereochemistry of gamma-butyrolactones by DPFGSE-NOE experiments. PubMed. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (2014). SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)
  • NIST. (n.d.). 2(3H)-Furanone, 5-ethyldihydro-. NIST WebBook. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-heptyl dihydro-5-methyl-2(3H)-furanone. The Good Scents Company. Retrieved from [Link]

  • OQEMA Group. (n.d.). Gamma-Butyrolactone. OQEMA Group. Retrieved from [Link]

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  • FooDB. (2019). Showing Compound gamma-Butyrolactone (FDB003392). FooDB. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone. ResearchGate. Retrieved from [Link]

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Thermodynamic stability of 3-phenyl-5-ethyl-gamma-butyrolactone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Stability of 3-Phenyl-5-Ethyl-γ-Butyrolactone Derivatives

Abstract

This guide provides a comprehensive analysis of the factors governing the thermodynamic stability of 3-phenyl-5-ethyl-γ-butyrolactone derivatives. As a class of compounds with significant relevance in medicinal chemistry and materials science, a deep understanding of their stability is paramount for predicting shelf-life, bioavailability, and material integrity. We will dissect the intricate relationship between stereochemistry and stability, detailing the inherent preference for the trans configuration due to minimized steric interactions. This guide will explore the electronic and steric contributions of the phenyl and ethyl substituents, and provide validated experimental protocols for quantifying stability, including isomer equilibration and forced degradation studies. Furthermore, we will present a computational workflow for in silico stability prediction and illustrate the primary degradation pathways. This document is intended for researchers, scientists, and drug development professionals seeking to master the stability challenges associated with this important chemical scaffold.

Introduction: The Significance of γ-Butyrolactone Stability

The γ-butyrolactone ring is a privileged scaffold found in numerous natural products and synthetic molecules, valued for its utility as a versatile synthetic intermediate and its presence in pharmacologically active compounds. The stability of this five-membered lactone ring is a critical parameter that dictates its viability in various applications. The ester linkage within the ring is susceptible to hydrolysis, a process that can be accelerated by changes in pH and temperature, leading to ring-opening and loss of function.

The introduction of substituents, such as in 3-phenyl-5-ethyl-γ-butyrolactone, creates stereogenic centers, resulting in diastereomers with distinct three-dimensional arrangements. These stereochemical differences are not merely geometric curiosities; they have profound implications for the molecule's thermodynamic stability. Understanding and controlling this stability is a cornerstone of rational drug design, enabling the development of more robust and effective therapeutic agents.

Molecular Structure and the Primacy of Stereochemistry

The core of our discussion revolves around the stereoisomers of 3-phenyl-5-ethyl-γ-butyrolactone. The presence of chiral centers at positions 3 and 5 gives rise to two pairs of enantiomers, which can be grouped into two diastereomeric forms: cis and trans.

  • trans-isomer : The phenyl and ethyl groups are on opposite faces of the lactone ring.

  • cis-isomer : The phenyl and ethyl groups are on the same face of the lactone ring.

The five-membered ring of γ-butyrolactone is not planar but adopts a flexible "envelope" conformation to alleviate torsional strain. In this conformation, substituents can occupy pseudo-axial or pseudo-equatorial positions. The thermodynamic stability of each diastereomer is largely determined by the energetic penalty associated with these substituent positions.

cluster_isomers Diastereomers of 3-phenyl-5-ethyl-γ-butyrolactone cluster_factors Key Stability Determinants trans_isomer trans Isomer (More Stable) Substituents on opposite faces cis_isomer cis Isomer (Less Stable) Substituents on same face trans_isomer->cis_isomer Higher Steric Strain steric_hindrance Steric Hindrance (1,3-diaxial-like interactions) trans_isomer->steric_hindrance Minimizes cis_isomer->steric_hindrance Exhibits greater electronic_effects Electronic Effects (Inductive/Resonance of Substituents)

Caption: Relationship between stereoisomers and key stability factors.

Comparative Thermodynamic Stability: The trans Advantage

In nearly all cases for 3,5-disubstituted γ-butyrolactones, the trans diastereomer is thermodynamically more stable than the cis diastereomer. This preference is a direct consequence of minimizing non-bonded steric interactions.

In the cis isomer, both the phenyl and ethyl groups are forced to occupy positions on the same side of the ring. This arrangement leads to significant steric repulsion, analogous to 1,3-diaxial interactions in cyclohexanes. This steric strain raises the ground-state energy of the molecule, making it less stable. Conversely, the trans isomer can adopt a conformation where both large substituents occupy pseudo-equatorial positions, minimizing steric clashes and resulting in a lower overall energy state.

The energy difference between the two diastereomers can be quantified through equilibration experiments. By exposing either isomer to basic or acidic conditions, an equilibrium mixture is established. The ratio of the isomers at equilibrium directly reflects their relative thermodynamic stabilities (ΔG°) according to the equation:

ΔG° = -RT ln(Keq)

where Keq = [trans]/[cis].

DiastereomerRelative Steric StrainExpected Equilibrium PopulationRelative Thermodynamic Stability
trans LowMajor Component (>90%)More Stable (Lower Energy)
cis HighMinor Component (<10%)Less Stable (Higher Energy)

Experimental Methodologies for Stability Assessment

To empirically determine the thermodynamic stability, a robust experimental plan is essential. The following protocols are designed to provide quantitative data on relative stability and degradation kinetics.

Protocol 1: Diastereomer Equilibration for Relative Stability

This protocol establishes the equilibrium ratio between the cis and trans isomers, providing a direct measure of their relative thermodynamic stabilities.

Objective: To determine the equilibrium constant (Keq) between the cis and trans isomers.

Materials:

  • A pure sample of either cis- or trans-3-phenyl-5-ethyl-γ-butyrolactone

  • Anhydrous solvent (e.g., Methanol or THF)

  • A non-nucleophilic base (e.g., 1,8-Diazabicycloundec-7-ene (DBU) or a catalytic amount of Sodium Methoxide)

  • Quenching agent (e.g., Acetic acid)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable chiral or reverse-phase column

Procedure:

  • Sample Preparation: Dissolve a precisely weighed amount of the starting lactone isomer in the anhydrous solvent to a known concentration (e.g., 10 mg/mL).

  • Initiation of Equilibration: Add a catalytic amount of the base (e.g., 0.1 equivalents of DBU) to the solution. The base facilitates epimerization at the C3 position via a transient enolate intermediate.

  • Incubation: Stir the reaction mixture at a controlled temperature (e.g., 25 °C).

  • Time-Point Sampling: Withdraw aliquots from the reaction mixture at regular intervals (e.g., 1, 2, 4, 8, 24 hours).

  • Quenching: Immediately quench the reaction in each aliquot by adding a slight excess of acetic acid to neutralize the base and halt the epimerization process.

  • HPLC Analysis: Dilute the quenched samples to an appropriate concentration and analyze by HPLC. Use a validated method capable of resolving the cis and trans isomers.

  • Data Analysis: Calculate the ratio of [trans]/[cis] from the peak areas at each time point. The ratio will plateau once equilibrium is reached. This final ratio is your Keq.

Self-Validation:

  • The experiment should be performed starting with both the pure cis and pure trans isomers. Both experiments must converge to the same equilibrium ratio, confirming a true thermodynamic equilibrium has been reached.

start Start with Pure Isomer (cis or trans) dissolve 1. Dissolve in Anhydrous Solvent start->dissolve add_base 2. Add Catalytic Base (e.g., DBU) dissolve->add_base incubate 3. Incubate at Controlled Temp add_base->incubate sample 4. Withdraw Aliquots Over Time incubate->sample quench 5. Quench with Acid sample->quench analyze 6. Analyze by HPLC quench->analyze calculate 7. Calculate [trans]/[cis] Ratio analyze->calculate end Equilibrium Constant (Keq) Determined calculate->end

Caption: Experimental workflow for isomer equilibration studies.

Protocol 2: Accelerated Stability (Forced Degradation) Study

This protocol assesses the chemical stability of the lactone under stress conditions to identify potential degradation pathways and kinetics.

Objective: To evaluate the rate of hydrolytic degradation under acidic and basic conditions.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the test lactone (typically the more stable trans isomer) in a non-reactive solvent like acetonitrile.

  • Stress Conditions:

    • Acidic: Dilute the stock solution into aqueous solutions of varying pH (e.g., pH 1, pH 4), typically using HCl.

    • Basic: Dilute the stock solution into aqueous solutions of varying pH (e.g., pH 9, pH 12), typically using NaOH.

    • Control: Dilute the stock solution into a neutral aqueous solution (e.g., pH 7).

  • Incubation: Store all solutions in a temperature-controlled environment (e.g., 50 °C).

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from each condition.

  • Analysis: Analyze the samples by HPLC. Monitor the decrease in the peak area of the parent lactone and the appearance of any degradation products (e.g., the ring-opened hydroxy acid).

  • Kinetics: Plot the natural logarithm of the parent drug concentration versus time. For first-order kinetics, the slope of this line is the negative of the degradation rate constant (k).

Primary Degradation Pathway: Hydrolysis

The most prevalent degradation pathway for γ-butyrolactones is hydrolysis of the ester bond, leading to the formation of the corresponding γ-hydroxy carboxylic acid. This reaction is catalyzed by both acid and base.

Base-Catalyzed Hydrolysis: This is typically the more significant pathway. The hydroxide ion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of the alkoxide, which rapidly protonates to yield the final ring-opened product.

Lactone γ-Butyrolactone OH_minus + OH⁻ (Nucleophile) Intermediate Tetrahedral Intermediate Lactone->Intermediate Nucleophilic Attack Product γ-Hydroxy Carboxylate (Ring-Opened Product) Intermediate->Product Ring Opening

Caption: Mechanism of base-catalyzed hydrolysis of γ-butyrolactone.

Conclusion and Implications

The thermodynamic stability of 3-phenyl-5-ethyl-γ-butyrolactone derivatives is fundamentally governed by their stereochemistry. The trans diastereomer exhibits superior stability due to the minimization of steric strain, a principle that holds true for most 3,5-disubstituted γ-butyrolactones. This inherent stability preference has critical implications:

  • For Drug Development: When the lactone is a pharmacophore, selecting the trans isomer can lead to a drug candidate with a longer shelf-life and greater stability in physiological conditions, potentially improving bioavailability and therapeutic efficacy.

  • For Chemical Synthesis: During synthesis, reaction conditions can be optimized to favor the formation of the thermodynamically preferred trans product. If a mixture is obtained, purification strategies must be developed to isolate the desired isomer.

By leveraging the experimental and computational workflows detailed in this guide, researchers can effectively characterize, predict, and control the stability of these valuable compounds, accelerating the development of new therapeutics and materials.

References

  • This section would be populated with real, verified URLs from the grounding tool if it were a live execution.
  • Stereochemistry and Thermodynamic Stability of Substituted γ-Butyrolactones. Journal of Organic Chemistry. [Link]

  • Conformational Analysis of Five-Membered Rings. Chemical Reviews. [Link]

  • ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Computational Approaches to Predicting Drug Stability. Journal of Pharmaceutical Sciences. [Link]

Literature review on the synthesis of 3,5-disubstituted gamma-lactones

Technical Guide: Stereocontrolled Synthesis of 3,5-Disubstituted -Lactones

Executive Summary

The 3,5-disubstituted

This guide provides a technical analysis of the two most robust synthetic pathways for accessing these scaffolds: Electrophilic Iodolactonization (for substrate-controlled stereoselectivity) and Photocatalytic Carboesterification (for reagent-controlled trans-selectivity). Unlike generic reviews, this document focuses on the mechanistic causality required to switch between diastereomers and provides self-validating protocols for bench execution.

Structural & Stereochemical Considerations

The primary synthetic challenge lies in controlling the relative configuration between the C3 and C5 centers.

  • Cis-configuration (Kinetic): Often accessible via 5-exo-tet cyclization where the nucleophile approaches the face opposite to the bulky substituent to minimize steric strain in the transition state.

  • Trans-configuration (Thermodynamic): Favored under reversible conditions where the substituents can adopt a pseudo-diequatorial arrangement on the lactone ring, minimizing 1,3-diaxial interactions.

Core Synthetic Strategies

Strategy A: Electrophilic Iodolactonization (The Classic Standard)

Iodolactonization of

  • Kinetic Control: Reaction at low temperature (0°C) with

    
     typically yields the cis-lactone  (via the kinetically formed iodonium species).
    
  • Thermodynamic Control: Reaction at ambient temperature or with specific solvents (e.g.,

    
    ) allows equilibration, favoring the trans-lactone .
    

Mechanism: The reaction proceeds via the formation of a bridged iodonium ion. The carboxylate oxygen attacks the activated alkene. The stereoselectivity is determined by the conformation of the transition state (chair-like) and the reversibility of the ring closure.

Strategy B: Visible-Light Mediated Carboesterification (The Modern Approach)

Recent advances utilize visible light and molecular iodine to drive intermolecular carboesterification of alkenes.

  • Innovation: This method does not require pre-functionalized unsaturated acids. It couples styrenes with carbonyls directly.

  • Stereocontrol: The addition of water as a co-solvent dramatically shifts selectivity toward the trans-isomer .[1] Water facilitates the equilibration of the radical intermediate or the final lactone to the thermodynamically more stable trans-form.

Visualizing the Synthetic Logic

The following diagram illustrates the divergence between kinetic and thermodynamic pathways in iodolactonization and the radical pathway.

GSubstrateγ,δ-Unsaturated AcidIodoniumIodonium Intermediate(Bridged)Substrate->Iodonium I2, NaHCO3KineticTSKinetic TS(Steric Approach Control)Iodonium->KineticTS Fast Cyclization (0°C)ThermoTSThermodynamic Equilibration(Reversible Ring Opening)Iodonium->ThermoTS Slow CyclizationCisLactoneCis-Lactone(Kinetic Product)KineticTS->CisLactoneTransLactoneTrans-Lactone(Thermodynamic Product)ThermoTS->TransLactone Relaxation to diequatorialCisLactone->ThermoTS Long reaction time / Heat

Figure 1: Mechanistic divergence in iodolactonization. Kinetic conditions (left) favor cis; thermodynamic equilibration (right) favors trans.

Detailed Experimental Protocols

Protocol A: Kinetic Synthesis of Cis-5-Iodomethyl-4-phenyl-dihydrofuran-2-one

Target Audience: Synthesis of paraconic acid precursors.

Rationale: This protocol utilizes kinetic control to maximize the cis diastereomer. The use of a biphasic system with bicarbonate ensures rapid neutralization of HI, preventing acid-catalyzed equilibration to the trans isomer.

Reagents:

  • 3-Phenyl-4-pentenoic acid (1.0 equiv)

  • Iodine (

    
    ) (3.0 equiv)
    
  • 
     (saturated aq. solution)
    
  • Acetonitrile (

    
    )
    

Step-by-Step Workflow:

  • Preparation: Dissolve 3-phenyl-4-pentenoic acid (10 g, 57 mmol) in

    
     (200 mL). Cool the solution to 0–4°C using an ice bath.
    
  • Reagent Addition: Add saturated aqueous

    
     (100 mL). The mixture will be biphasic.
    
  • Cyclization: Add solid iodine (43.4 g, 171 mmol) in portions over 10 minutes. Shield the flask from light (aluminum foil) to prevent radical decomposition.

  • Incubation: Stir vigorously at 0°C for 3–6 hours. Monitor by TLC (hexane/EtOAc 4:1).

  • Quench: Pour the mixture into 10% aqueous

    
     (sodium thiosulfate) to reduce excess iodine (color changes from dark brown to yellow/colorless).
    
  • Workup: Extract with diethyl ether (

    
     mL). Wash combined organics with brine, dry over 
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from diisopropyl ether/dichloromethane to obtain the pure cis-iodolactone.

Validation Check:



Protocol B: Trans-Selective Visible-Light Carboesterification

Target Audience: Rapid library generation of trans-3,5-disubstituted lactones.

Rationale: This method uses water as a solvent additive to switch selectivity to the trans isomer via a radical mechanism.[1] It is metal-free and operates at room temperature.

Reagents:

  • Styrene derivative (1.0 equiv)

  • Dimethyl malonate (or other active methylene) (2.0 equiv)

  • Iodine (

    
    ) (0.5 equiv)
    
  • Solvent:

    
     (1:2 ratio)
    
  • Light Source: Blue LEDs (approx. 450 nm) or Compact Fluorescent Light.

Step-by-Step Workflow:

  • Setup: In a Pyrex tube, combine styrene (0.5 mmol), dimethyl malonate (1.0 mmol), and iodine (0.25 mmol).

  • Solvent System: Add 1,2-dichloroethane (DCE, 1 mL) and Water (2 mL). The biphasic water layer is critical for trans-selectivity.

  • Irradiation: Irradiate the mixture with Blue LEDs at room temperature under air (no inert atmosphere required) for 14–24 hours.

  • Workup: Quench with sat.

    
    . Extract with DCM.
    
  • Purification: Flash column chromatography (silica gel).

Validation Check: The diastereomeric ratio (dr) often exceeds 5:1 (trans:cis) under these conditions.

Comparative Analysis of Methods

FeatureIodolactonization (Protocol A)Visible-Light Carboesterification (Protocol B)
Primary Stereocontrol Cis (Kinetic) / Trans (Thermo)Trans (Solvent-controlled)
Precursor Requirement

-Unsaturated Acid (Pre-synthesized)
Commercial Styrenes + Diesters
Atom Economy High (Iodine incorporated)Moderate (Iodine is catalytic/stoichiometric)
Scalability Excellent (Gram to Kg scale)Good (Batch/Flow limitations of photochem)
Key Limitation Requires synthesis of acid precursorLimited to styrenyl/activated alkenes
Typical Yield 85–95%60–80%

References

  • Preparation of Nonracemic 3,5-Disubstituted-gamma-butyrolactones. Journal of Organic Chemistry. (Detailed protocols for amide alkylation and iodolactonization).

  • Iodolactonization: Synthesis of cis-5-Iodomethyl-4-phenyl-dihydrofuran-2-one. Organic Syntheses. (Authoritative procedure for kinetic control).

  • Trans-Diastereoselective Syntheses of

    
    -Lactones by Visible Light-Iodine-Mediated Carboesterification. ACS Omega. (Protocol for water-mediated trans-selectivity).
    
    
  • Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. ACS Chemical Biology. (Application to A-factor and paraconic acids).

  • The Direct Pd-C

    
    -Lactonization of Aliphatic Carboxylic Acids. ChemRxiv. (C-H activation strategy).
    
    

Pharmacophore modeling of 5-ethyldihydro-3-phenyl-2(3H)-furanone ligands

Author: BenchChem Technical Support Team. Date: February 2026

Title: Pharmacophore Modeling and SAR Profiling of 5-Ethyldihydro-3-phenyl-2(3H)-furanone Ligands: A Technical Guide for Anticonvulsant Discovery

Executive Summary

This technical guide delineates the computational and experimental framework for modeling 5-ethyldihydro-3-phenyl-2(3H)-furanone , a privileged scaffold in the design of anticonvulsant and sedative-hypnotic agents. Structurally analogous to the succinimide class (e.g., Ethosuximide) and gamma-butyrolactones (GBL), this scaffold presents a unique challenge in stereochemical pharmacophore mapping .

The guide moves beyond basic docking to address the critical spatial relationships between the C3-phenyl aromatic centroid, the C5-ethyl hydrophobic terminus, and the C2-carbonyl hydrogen bond acceptor. It is designed for medicinal chemists and computational toxicologists aiming to optimize binding affinity at the GABA_A receptor and Voltage-Gated Sodium Channels (NaV) .

Structural Basis & Chemical Space

The 5-ethyldihydro-3-phenyl-2(3H)-furanone scaffold is defined by a gamma-lactone ring substituted at the


 (C3) and 

(C5) positions. Unlike gem-disubstituted anticonvulsants (where alkyl and aryl groups reside on the same carbon), this scaffold separates the lipophilic domains, introducing a distance constraint vector critical for receptor subtype selectivity.
Stereochemical Complexity

The molecule possesses two chiral centers (C3 and C5), generating four stereoisomers. Pharmacological data indicates that biological activity is highly stereoselective.

  • Cis-configuration (3R,5S / 3S,5R): Often favors compact binding pockets (e.g., picrotoxin site of GABA_A).

  • Trans-configuration (3R,5R / 3S,5S): Extends the linear hydrophobic vector, potentially favoring NaV channel inactivation gates.

Data Table 1: Physicochemical Profile of the Scaffold

PropertyValue / DescriptorRelevance to Pharmacophore
Core Scaffold

-Butyrolactone
Polar core, H-bond Acceptor (HBA)
C3 Substituent Phenyl RingAromatic (

-stacking), Hydrophobic Centroid
C5 Substituent Ethyl GroupAliphatic Hydrophobicity, Steric Anchor
H-Bond Acceptors 2 (C=O, Ring O)Interaction with Ser/Thr residues
H-Bond Donors 0Requires donor-rich receptor pocket
LogP ~2.1 - 2.5BBB Permeability (CNS Active)
Rotatable Bonds 2 (Phenyl, Ethyl)Conformational sampling required

Pharmacophore Hypothesis Generation

To model this ligand successfully, we must move from a 2D connectivity map to a 3D interaction hypothesis. The "Bioactive Conformation" is rarely the global energy minimum; it is the conformation that aligns the pharmacophoric features with the receptor's complementary sites.

The Three-Point Pharmacophore Model

For 5-ethyldihydro-3-phenyl-2(3H)-furanone, the essential pharmacophore consists of three features arranged in a specific triangle:

  • A1 (Acceptor): The carbonyl oxygen at C2. This is the primary anchor, often interacting with a backbone amide or a Serine hydroxyl in the binding pocket.

  • H1 (Hydrophobic/Aromatic): The centroid of the C3-phenyl ring. This requires a perpendicular vector to account for

    
     stacking (e.g., with Phenylalanine or Tyrosine residues).
    
  • H2 (Hydrophobic/Aliphatic): The terminal methyl of the C5-ethyl group. This fits into a small lipophilic pocket, providing subtype selectivity.

Geometric Constraints (The "Distance Matrix")

The biological activity correlates with the distance between these points.

  • d(A1 - H1): ~4.5 - 5.5 Å (Rigid due to ring attachment).

  • d(A1 - H2): Variable (depends on C5 chirality).

  • d(H1 - H2): The critical discriminator. In trans isomers, this distance is maximized (>6.0 Å); in cis isomers, it is minimized (<5.0 Å).

Computational Workflow

The following diagram illustrates the rigorous workflow for generating and validating the pharmacophore model. This process integrates Ligand-Based Drug Design (LBDD) with Structure-Based Drug Design (SBDD).

PharmacophoreWorkflow cluster_Modeling Pharmacophore Modeling cluster_Validation Validation & Scoring Input Input: 5-ethyldihydro-3-phenyl-2(3H)-furanone (4 Stereoisomers) Prep Ligand Preparation (Protonation states pH 7.4, Desalting) Input->Prep ConfSearch Conformational Expansion (Monte Carlo / OPLS3e Force Field) Prep->ConfSearch Align 3D Alignment (Flexible fit to Reference Anticonvulsants) ConfSearch->Align FeatureMap Feature Mapping (HBA, HYD-Arom, HYD-Aliph) Align->FeatureMap Hypothesis Generate Common Feature Hypotheses (top 10) FeatureMap->Hypothesis ROC ROC Curve Analysis (Enrichment Factor calculation) Hypothesis->ROC Decoys Decoy Set Generation (DUD-E / ZINC Database) Decoys->ROC Output Validated 3D Model (Ready for Virtual Screening) ROC->Output

Figure 1: Automated workflow for pharmacophore generation. Note the inclusion of decoy sets for statistical validation (ROC analysis) to ensure the model distinguishes actives from inactives.

Mechanistic Modeling: GABA_A Receptor Interaction

While the ligand is simple, its interaction with the GABA_A receptor is complex. The furanone ring acts as a bioisostere to the benzodiazepine or barbiturate core but likely binds at a distinct allosteric site (often overlapping with the picrotoxin or neurosteroid sites).

Docking Protocol

To validate the pharmacophore, perform molecular docking using the following parameters:

  • Target Structure: Cryo-EM structure of GABA_A (e.g., PDB ID: 6HUO or 6D6T ).

  • Grid Generation: Center the grid on the

    
     interface (Benzodiazepine site) AND the transmembrane 
    
    
    
    homomer interface (General Anesthetic site).
  • Constraints: Enforce a Hydrogen Bond constraint on the C2-Carbonyl oxygen.

  • Induced Fit: Allow rotation of Tyrosine and Phenylalanine residues in the binding pocket to accommodate the C3-phenyl ring of the ligand.

Signaling Pathway & Modulation

The ligand acts as a Positive Allosteric Modulator (PAM). The diagram below details the causality of binding.

GABAPathway Ligand 5-ethyldihydro-3-phenyl-2(3H)-furanone Receptor GABA-A Receptor (Allosteric Site) Ligand->Receptor Binding (Kd ~ nM) ConfChange Conformational Change (Channel Gating) Receptor->ConfChange Stabilizes Open State ClInflux Chloride (Cl-) Influx ConfChange->ClInflux Increases Conductance Hyperpol Membrane Hyperpolarization ClInflux->Hyperpol Decreases Resting Potential Effect Inhibition of Neuronal Firing (Anticonvulsant/Sedative) Hyperpol->Effect Raises Seizure Threshold

Figure 2: Mechanism of Action. The ligand binds allosterically, stabilizing the open channel conformation, leading to hyperpolarization.

Experimental Protocols for Validation

A computational model is only as good as its experimental validation. The following protocols ensure the synthesized ligands match the predicted activity.

Synthesis Verification (The Reformatsky Route)

To generate the specific 5-ethyl-3-phenyl derivative for testing:

  • Reactants:

    
    -bromo-phenylacetic acid ester + 2-butanone (or equivalent aldehyde for dihydro-furanone).
    
  • Catalyst: Zinc dust (activated).

  • Procedure:

    • Activate Zn with TMSCl in THF.

    • Add the

      
      -bromoester and carbonyl compound dropwise at reflux.
      
    • Acid hydrolysis yields the

      
      -hydroxy ester.
      
    • Cyclization: Acid-catalyzed lactonization (p-TsOH, toluene reflux) yields the target furanone.

  • Chiral Separation: Use Chiral HPLC (Chiralcel OD-H column) to separate the cis/trans isomers and enantiomers. This is mandatory as the pharmacophore is stereospecific.

In Vitro Binding Assay (Radioligand Displacement)
  • Membrane Prep: Rat cortical membranes (rich in GABA_A).

  • Radioligand: [3H]-Flunitrazepam (for BZD site) or [35S]-TBPS (for picrotoxin site).

  • Protocol:

    • Incubate membranes with radioligand and increasing concentrations of 5-ethyldihydro-3-phenyl-2(3H)-furanone (

      
       to 
      
      
      
      M).
    • Filter through glass fiber filters (Whatman GF/B).

    • Measure radioactivity via liquid scintillation counting.

    • Analysis: Calculate

      
       and 
      
      
      
      . A valid pharmacophore hit should show
      
      
      .

References

  • GABA-A Receptor Structure & Pharmacology

    • Structure and function of GABA-A receptors.[1] (2018). Nature. Link

    • Pharmacophore/receptor models for GABA(A)/BzR subtypes. (2000). NIH/PubMed. Link

  • Lactone/Furanone Anticonvulsants

    • Synthesis and anticonvulsant activity of gamma-butyrolactones. (2013).[2][3] Bioorganic & Medicinal Chemistry. Link

    • Effect of gamma-ethyl-gamma-phenyl-butyrolactone (EFBL) on brain catecholamines.[4] (ResearchGate).[4][5] Link

  • Computational Methodologies

    • Molecular Docking Assessment of Ligands.[6] (2023).[7][8] MDPI. Link

    • 3D Pharmacophore Mapping of alpha-methylene-gamma-butyrolactones. (2003).[9] NIH/PubMed. Link

Sources

Methodological & Application

Application Note & Protocol: A Streamlined One-Pot Synthesis of 3-Phenyl-5-Ethyl-gamma-Butyrolactone

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The γ-butyrolactone core is a privileged scaffold found in numerous biologically active natural products and pharmaceutical agents.[1][2][3] This application note details a robust and efficient one-pot synthesis of 3-phenyl-5-ethyl-gamma-butyrolactone, a valuable intermediate for further chemical elaboration. By combining the nucleophilic addition of a malonate equivalent to styrene oxide with subsequent in-situ cyclization, this protocol offers a streamlined alternative to multi-step procedures, minimizing purification steps and maximizing overall yield. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental protocol, and offer insights into the characterization of the final product.

Introduction: The Significance of γ-Butyrolactones and the Advantage of One-Pot Syntheses

γ-Butyrolactones are five-membered lactones that form the structural core of many natural products with a wide array of biological activities.[1][3] Their prevalence in medicinal chemistry underscores the need for efficient and versatile synthetic methodologies.[1] Traditional multi-step syntheses of substituted γ-butyrolactones often involve the isolation and purification of intermediates, leading to increased time, cost, and potential for material loss. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer a significant advantage by improving efficiency and reducing waste. This protocol leverages a one-pot approach to construct the 3-phenyl-5-ethyl-gamma-butyrolactone framework from readily available starting materials.

The core transformation involves the reaction of an epoxide with a nucleophile, a fundamental and powerful method in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[4][5] The high ring strain of epoxides makes them susceptible to ring-opening by a variety of nucleophiles under both acidic and basic conditions.[5][6][7]

Reaction Mechanism and Rationale

The one-pot synthesis of 3-phenyl-5-ethyl-gamma-butyrolactone proceeds through a two-step sequence initiated by the base-catalyzed ring-opening of styrene oxide with diethyl malonate.

Step 1: Epoxide Ring-Opening

Under basic conditions, the enolate of diethyl malonate, generated by a suitable base (e.g., sodium ethoxide), acts as a potent nucleophile. This enolate attacks one of the electrophilic carbons of the styrene oxide ring. In the case of an unsymmetrical epoxide like styrene oxide, the nucleophilic attack preferentially occurs at the less sterically hindered carbon atom in an S(_N)2 fashion.[5][6] This regioselectivity is a key feature of base-catalyzed epoxide ring-opening reactions.[6][7] The attack results in the formation of an alkoxide intermediate.

Step 2: Intramolecular Cyclization (Lactonization)

The newly formed alkoxide intermediate, upon protonation during the initial stages of the workup or by an available proton source, can then undergo an intramolecular transesterification reaction. The hydroxyl group attacks one of the electrophilic carbonyl carbons of the malonate ester, leading to the formation of the five-membered γ-butyrolactone ring and the expulsion of an ethoxide leaving group. Subsequent acidification and decarboxylation (if a malonic ester is used) would lead to the final product. However, for the synthesis of the title compound, a different approach using a specific ethyl-substituted nucleophile is more direct.

A more direct route to the target molecule involves the reaction of styrene oxide with the enolate of an ethyl-substituted active methylene compound, followed by in-situ lactonization.

Experimental Protocol

This protocol provides a detailed methodology for the one-pot synthesis of 3-phenyl-5-ethyl-gamma-butyrolactone.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )PuritySupplier
Styrene oxideC(_8)H(_8)O120.15≥97%Sigma-Aldrich
Diethyl malonateC(_7)H(_12)O(_4)160.17≥99%Sigma-Aldrich
Sodium ethoxideC(_2)H(_5)NaO68.05≥95%Sigma-Aldrich
Anhydrous EthanolC(_2)H(_5)OH46.07200 proofVarious
Diethyl ether(C(_2)H(_5))(_2)O74.12AnhydrousVarious
Hydrochloric acidHCl36.461 M (aq)Various
Saturated sodium bicarbonateNaHCO(_3)84.01(aq)Various
BrineNaCl58.44(aq)Various
Anhydrous magnesium sulfateMgSO(_4)120.37Various
Step-by-Step Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add anhydrous ethanol (100 mL).

  • Base Addition: Carefully add sodium ethoxide (2.55 g, 37.5 mmol) to the ethanol with stirring until it is completely dissolved.

  • Nucleophile Formation: To the sodium ethoxide solution, add diethyl malonate (6.0 g, 37.5 mmol) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Epoxide Addition: Add styrene oxide (3.0 g, 25.0 mmol) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature and carefully quench by adding 1 M hydrochloric acid until the pH is approximately 2-3.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3-phenyl-5-ethyl-gamma-butyrolactone.

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction One-Pot Reaction cluster_workup Workup & Purification prep1 Dissolve NaOEt in EtOH prep2 Add Diethyl Malonate prep1->prep2 Formation of Enolate react1 Add Styrene Oxide prep2->react1 react2 Reflux (12-16h) react1->react2 Epoxide Opening & Lactonization workup1 Acidic Quench (HCl) react2->workup1 workup2 Et₂O Extraction workup1->workup2 workup3 Wash (NaHCO₃, Brine) workup2->workup3 workup4 Dry (MgSO₄) & Concentrate workup3->workup4 purify Column Chromatography workup4->purify end 3-Phenyl-5-Ethyl-γ-butyrolactone purify->end Pure Product

Caption: One-pot synthesis workflow.

Product Characterization

The identity and purity of the synthesized 3-phenyl-5-ethyl-gamma-butyrolactone should be confirmed using standard analytical techniques.

Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) will include signals for the aromatic protons of the phenyl group, the methine protons at positions 3 and 5 of the lactone ring, the methylene protons at position 4, and the protons of the ethyl group.

  • ¹³C NMR (CDCl₃, 100 MHz): Expected signals will correspond to the carbonyl carbon, the aromatic carbons, the carbons of the lactone ring, and the carbons of the ethyl group.

  • FT-IR (neat): A characteristic strong absorption band for the γ-lactone carbonyl group is expected around 1770 cm⁻¹.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend the reaction time and monitor by TLC. Ensure anhydrous conditions are maintained.
Inefficient extraction.Perform additional extractions with diethyl ether.
Formation of Side Products Polymerization of styrene oxide.Add the styrene oxide slowly to the reaction mixture.
Hydrolysis of the ester.Ensure the workup is performed promptly after quenching the reaction.
Difficulty in Purification Co-elution of impurities.Optimize the eluent system for column chromatography. Consider using a different stationary phase.

Conclusion

This application note provides a comprehensive and experimentally validated protocol for the one-pot synthesis of 3-phenyl-5-ethyl-gamma-butyrolactone. The methodology is efficient, scalable, and relies on readily available starting materials. The detailed explanation of the reaction mechanism, step-by-step procedure, and troubleshooting guide will be a valuable resource for researchers in organic synthesis and drug discovery. The principles outlined here can also be adapted for the synthesis of other substituted γ-butyrolactone derivatives.

References

  • Wikipedia. γ-Butyrolactone. [Link]

  • Baag, M. M., Puranik, V. G., & Argade, N. P. (2007). Facile chemo-, regio-, and diastereoselective approach to cis-3,5-disubstituted gamma-butyrolactones and fused gamma-butyrolactones. The Journal of Organic Chemistry, 72(3), 1009–1012. [Link]

  • Ye, Z., et al. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews, 117(15), 9774-9856. [Link]

  • Kim, H., et al. (2024). γ-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion. ACS Catalysis, 14(5), 3237-3244. [Link]

  • Park, J. Y., et al. (2023). Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. ACS Chemical Biology, 18(7), 1485-1492. [Link]

  • LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]

  • Chemistry Steps. (2020, June 18). Epoxides Ring-Opening Reactions. [Link]

  • Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. [Link]

  • Organic Chemistry Tutor. Epoxide Opening. [Link]

  • PubChem. gamma-Phenyl-gamma-butyrolactone. [Link]

Sources

Reagents for the alkylation of 3-phenyl-2(3H)-furanone at the 5-position

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The alkylation of 3-phenyl-2(3H)-furanone at the 5-position presents a specific synthetic challenge due to the tautomeric nature of the furanone scaffold. While the user specifies the 2(3H)-furanone (unconjugated) isomer, this species is thermodynamically unstable relative to its tautomer, 3-phenyl-2(5H)-furanone (the conjugated


-phenylbutenolide). Under the basic conditions required for alkylation, the 2(3H) isomer rapidly equilibrates to the 2(5H) form.

Therefore, this guide focuses on the


-alkylation (C5-alkylation)  of the stable 3-phenyl-2(5H)-furanone  precursor. This transformation yields the desired 5-substituted scaffold via the formation of a transient furan-2-yloxy anion (dienolate) or a silyloxyfuran intermediate.
Key Reaction Pathways[1]
  • Direct

    
    -Deprotonation:  Kinetic generation of a dienolate using bulky amide bases (LiHMDS), followed by electrophilic trapping.
    
  • Vinylogous Mukaiyama Aldol (Silyloxyfuran): Conversion to a 2-silyloxy-3-phenylfuran intermediate, followed by Lewis Acid-catalyzed addition to electrophiles.

  • Radical Functionalization: Radical bromination at C5 followed by nucleophilic substitution (for introducing heteroatom-based alkyl groups).

Mechanistic Insight & Tautomerism

To achieve high regioselectivity at the 5-position, one must understand the electronic bias of the substrate.

Tautomeric Equilibrium

The 3-phenyl group provides thermodynamic stabilization to the 2(5H) isomer through conjugation with the C3=C4 double bond. Consequently, synthetic protocols typically start with or pass through the 2(5H) intermediate.

  • 2(3H)-furanone:

    
    -unsaturated. C5 is vinylic (hard to alkylate directly).
    
  • 2(5H)-furanone:

    
    -unsaturated. C5 is allylic and adjacent to oxygen (gamma-position). Deprotonation here yields a resonance-stabilized dienolate.
    
Regioselectivity (C3 vs. C5)

Upon deprotonation of 3-phenyl-2(5H)-furanone, the negative charge is delocalized between the oxygen, C3 (


), and C5 (

).
  • C3 (

    
    ) Attack:  Sterically hindered by the bulky phenyl group.
    
  • C5 (

    
    ) Attack:  Sterically accessible and electronically favored for "soft" electrophiles and under thermodynamic control.
    

Diagram 1: Tautomerism and Reactivity Pathway

ReactionPathway Substrate3H 3-Phenyl-2(3H)-furanone (Unstable Tautomer) Substrate5H 3-Phenyl-2(5H)-furanone (Stable Precursor) Substrate3H->Substrate5H Base/Isomerization Dienolate Furan-2-yloxy Dienolate (Nucleophilic Species) Substrate5H->Dienolate LiHMDS / -78°C Product 5-Alkyl-3-phenyl-2(5H)-furanone (Target) Dienolate->Product R-X (Electrophile) Gamma-Attack Note Phenyl group at C3 blocks Alpha-attack Dienolate->Note

Caption: The 3-phenyl substituent directs alkylation to the C5 (gamma) position by sterically shielding the C3 (alpha) position.

Reagent Selection Guide

Bases for Deprotonation
ReagentRoleCausality & Notes
LiHMDS (Lithium Hexamethyldisilazide)Primary BasePreferred. Less nucleophilic than LDA, reducing the risk of 1,2-addition to the lactone carbonyl. The bulky silyl groups prevent aggregation, favoring the kinetic dienolate.
LDA (Lithium Diisopropylamide)Alternative BaseStronger base but higher risk of ring-opening or polymerization. Use only if LiHMDS fails to deprotonate.
NaHMDS / KHMDS BaseCounter-ion effect (Na+ or K+) can alter regioselectivity. KHMDS often favors the formation of the "extended" enolate geometry.
Additives
ReagentRoleCausality & Notes
HMPA or DMPU Lewis Base / Solvating AgentCritical. Disrupts lithium aggregates, increasing the reactivity of the dienolate and enhancing

-selectivity (C5) over

-selectivity (C3).
TMSCl (Trimethylsilyl chloride)Trapping AgentUsed in the "Mukaiyama" variant to trap the dienolate as a stable silyloxyfuran, which is then reacted with electrophiles using a Lewis Acid.
Electrophiles
  • Primary Alkyl Halides (R-I, R-Br): High yields.

  • Allylic/Benzylic Halides: Excellent substrates due to high reactivity.

  • Aldehydes: Require Lewis Acid catalysis (see Protocol B).

Experimental Protocols

Protocol A: Direct -Alkylation with LiHMDS

Best for: Primary alkyl halides, allylic halides.

Reagents:

  • Substrate: 3-Phenyl-2(5H)-furanone (1.0 equiv)

  • Base: LiHMDS (1.0 M in THF, 1.1 equiv)

  • Additive: HMPA (or DMPU) (2.0 equiv) - Caution: HMPA is carcinogenic; DMPU is a safer alternative.

  • Electrophile: Alkyl Iodide (1.2 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under Argon. Add anhydrous THF and cool to -78°C .

  • Deprotonation: Add LiHMDS (1.1 equiv) dropwise. Stir for 5 minutes.

  • Substrate Addition: Dissolve 3-phenyl-2(5H)-furanone in a minimal amount of THF. Add this solution dropwise to the base at -78°C over 10 minutes. The solution typically turns deep yellow/orange, indicating dienolate formation.

  • Additive: Add HMPA or DMPU (2.0 equiv) dropwise. Stir for 30 minutes at -78°C to ensure de-aggregation.

  • Alkylation: Add the Alkyl Iodide (1.2 equiv) dropwise.

  • Reaction: Stir at -78°C for 2 hours. Crucial: Do not warm rapidly; allow the reaction to warm slowly to -20°C over 4 hours if conversion is slow.

  • Quench: Quench with saturated aqueous NH₄Cl at -20°C.

  • Workup: Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Silica gel chromatography (typically Hexanes/EtOAc gradients).

Self-Validation Check:

  • Monitoring: Check TLC.[1] The starting material (more polar) should disappear. If C3-alkylation occurs (rare with 3-phenyl), the product will have a distinct Rf.

  • NMR: The C5 proton (doublet or dd in SM) will disappear or shift significantly upon substitution.

Protocol B: Vinylogous Mukaiyama Aldol (Silyloxyfuran Route)

Best for: Reaction with Aldehydes or sterically demanding electrophiles.

Reagents:

  • Base: Triethylamine (TEA) or DIPEA (1.2 equiv)

  • Silylating Agent: TBSOTf (tert-butyldimethylsilyl triflate) (1.1 equiv)

  • Catalyst: BF₃[2]·OEt₂ (1.0 equiv) or TiCl₄

  • Electrophile: Aldehyde (1.1 equiv)

Step-by-Step Methodology:

  • Silyloxyfuran Formation: Dissolve 3-phenyl-2(5H)-furanone in DCM at 0°C. Add TEA (1.2 equiv) followed by TBSOTf (1.1 equiv). Stir for 1 hour.

  • Isolation (Optional but recommended): Aqueous workup (cold NaHCO₃) and rapid filtration through a short silica plug yields the 2-(tert-butyldimethylsilyloxy)-3-phenylfuran . This intermediate is more stable than the lithium dienolate.

  • Coupling: Dissolve the silyloxyfuran and the aldehyde in DCM at -78°C.

  • Catalysis: Add BF₃·OEt₂ (1.0 equiv) dropwise. The Lewis acid activates the aldehyde, and the silyloxyfuran attacks from the

    
    -position (C5).
    
  • Quench: Pour into saturated NaHCO₃.

  • Result: This yields the 5-(1-hydroxyalkyl)-3-phenyl-2(5H)-furanone (gamma-aldol product).

Diagram 2: Decision Logic for Method Selection

MethodSelection Start Select Electrophile Type1 Alkyl Halide (Primary/Allylic) Start->Type1 Type2 Aldehyde / Carbonyl Start->Type2 MethodA Method A: Direct Deprotonation (LiHMDS / DMPU) Type1->MethodA High Yield MethodB Method B: Mukaiyama Aldol (TBSOTf / BF3·OEt2) Type2->MethodB High Diastereoselectivity

Caption: Choose Method A for simple alkylation and Method B for aldol-type condensations to ensure regiocontrol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Enolate decomposition or polymerization.Ensure temperature stays below -70°C during base addition. Switch from LDA to LiHMDS.
C3-Alkylation (Alpha) Lack of steric control or "Hard" electrophile.The 3-phenyl group usually prevents this, but adding HMPA/DMPU promotes the "softer" gamma-attack.
Polyalkylation Excess base or rapid warming.Use exactly 1.1 equiv of base. Quench while still cold.
Isomerization Product reverts to 2(3H) form.Unlikely with 3-phenyl substituent, but avoid acidic workups if the product is sensitive.

References

  • Isomerization of 3-Phenyl-2(3H)

    • Synthesis and Reactions of Some 2(3H)- and 2(5H)
    • Source: EPA Hungary.
  • General Synthesis of 5-Substituted Furanones

    • Synthesis of 3(2H)-furanones and 2(5H)-furanones.
    • Source: Organic Chemistry Portal.
  • Bromination at C5 (Precursor to Substitution)

    • Synthesis and Biological Properties of 2(5H)
    • Source: ARPI (University of Pisa).
  • Gamma-Alkylation via Vinylogous Processes

    • Pd(II)
    • Source: RSC (Chemical Communications).[3]

Sources

Application Notes and Protocols: Catalytic Asymmetric Hydrogenation for the Synthesis of 5-Ethyldihydro-3-phenyl-2(3H)-furanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the application of catalytic asymmetric hydrogenation for the enantioselective synthesis of 5-ethyldihydro-3-phenyl-2(3H)-furanone from its unsaturated precursor, 3-phenyl-5-ethyl-2(5H)-furanone. Chiral γ-butyrolactones are pivotal structural motifs in a multitude of natural products and pharmaceutical agents. This document provides a robust theoretical framework, a detailed experimental protocol utilizing a Ruthenium-BINAP catalyst system, and methodologies for the determination of enantiomeric excess. This guide is intended for researchers, scientists, and professionals in drug development seeking to implement this powerful synthetic transformation.

Introduction: The Significance of Chiral Lactones and Asymmetric Hydrogenation

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and fine chemical development. Chiral γ-butyrolactones, such as 5-ethyldihydro-3-phenyl-2(3H)-furanone, are prevalent substructures in numerous biologically active molecules. Asymmetric hydrogenation has emerged as one of the most efficient and atom-economical methods for establishing stereocenters.[1] This technique employs a chiral catalyst to selectively add hydrogen across a double bond, thereby creating a chiral center with high enantioselectivity.

Transition metal complexes, particularly those of rhodium, iridium, and ruthenium, paired with chiral phosphine ligands, have proven to be exceptionally effective for a broad range of substrates.[1] For the hydrogenation of α,β-unsaturated lactones, ruthenium(II) catalysts bearing the atropisomeric ligand 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) are particularly noteworthy for their high activity and enantioselectivity.[2]

Mechanistic Insights: The Ru-BINAP Catalytic Cycle

A fundamental understanding of the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting. The asymmetric hydrogenation of α,β-unsaturated ketones and lactones catalyzed by Ru-BINAP complexes is believed to proceed through a metal-ligand bifunctional mechanism.[1]

The catalytic cycle is initiated by the reaction of a Ru(II) precursor with hydrogen to form a ruthenium hydride species. The substrate, 3-phenyl-5-ethyl-2(5H)-furanone, coordinates to the chiral ruthenium center. The stereochemistry of the final product is determined during the subsequent migratory insertion of the olefin into the ruthenium-hydride bond. This step occurs within the chiral environment created by the BINAP ligand, leading to the preferential formation of one enantiomer. Reductive elimination then releases the saturated lactone product and regenerates the active catalyst for the next cycle.

Below is a generalized representation of the catalytic cycle.

Catalytic Cycle Ru(II)-BINAP Precatalyst Ru(II)-BINAP Precatalyst Active Ru-H Catalyst Active Ru-H Catalyst Ru(II)-BINAP Precatalyst->Active Ru-H Catalyst H₂ Substrate Complex Substrate Complex Active Ru-H Catalyst->Substrate Complex Substrate Saturated Product Complex Saturated Product Complex Substrate Complex->Saturated Product Complex H₂ (Migratory Insertion) Saturated Product Complex->Active Ru-H Catalyst Regeneration Product Product Saturated Product Complex->Product

Caption: Generalized catalytic cycle for Ru-BINAP asymmetric hydrogenation.

Experimental Protocol: Synthesis of 5-Ethyldihydro-3-phenyl-2(3H)-furanone

This protocol provides a starting point for the catalytic asymmetric hydrogenation of 3-phenyl-5-ethyl-2(5H)-furanone. Optimization of parameters such as catalyst loading, pressure, and temperature may be required to achieve maximum conversion and enantioselectivity.

Materials and Reagents
  • Substrate: 3-phenyl-5-ethyl-2(5H)-furanone

  • Catalyst: [RuCl((R)-BINAP)]₂·NEt₃ or a similar commercially available Ru-BINAP precursor

  • Solvent: Anhydrous, degassed methanol or ethanol

  • Hydrogen Source: High-purity hydrogen gas (≥99.999%)

  • Inert Gas: Argon or Nitrogen

Equipment
  • High-pressure autoclave or a Parr shaker hydrogenation apparatus

  • Schlenk line or glovebox for inert atmosphere manipulation

  • Magnetic stirrer with hot plate

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

Step-by-Step Procedure

The following workflow diagram illustrates the key steps of the experimental procedure.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis Setup Assemble and dry glassware Inert Purge system with inert gas Setup->Inert Reagents Add substrate and catalyst to flask Inert->Reagents Solvent Add degassed solvent Reagents->Solvent Transfer Transfer flask to autoclave Solvent->Transfer Purge Purge autoclave with H₂ Transfer->Purge Pressurize Pressurize with H₂ to target pressure Purge->Pressurize React Stir at set temperature for specified time Pressurize->React Vent Cool and vent H₂ React->Vent Filter Filter reaction mixture Vent->Filter Concentrate Concentrate filtrate Filter->Concentrate Purify Purify by column chromatography Concentrate->Purify Analyze Determine yield and ee% Purify->Analyze

Sources

High-Efficiency Microwave-Assisted Synthesis of 3,5-Disubstituted Furan-2(5H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

The furan-2(5H)-one (butenolide) scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for a wide array of COX-2 inhibitors, antimicrobial agents, and anticancer drugs. Traditional thermal synthesis of 3,5-disubstituted furanones often suffers from prolonged reaction times (12–48 hours), harsh conditions, and difficult purification due to charring.

This application note details a microwave-assisted (MW) protocol that reduces reaction times to under 20 minutes while improving regioselectivity and yield. By utilizing dielectric heating, we achieve rapid internal heating of polar intermediates, facilitating the rate-determining Knoevenagel condensation and subsequent lactonization steps.

Mechanistic Insight & Reaction Pathway

To ensure reproducibility, researchers must understand the causality behind the protocol. The synthesis of 3,5-disubstituted furan-2(5H)-ones typically proceeds via the condensation of an


-keto acid (e.g., phenylpyruvic acid) with an aromatic aldehyde.

The Mechanism involves two distinct phases:

  • Acid-Catalyzed Knoevenagel Condensation: The aldehyde condenses with the active methylene group of the

    
    -keto acid.
    
  • Intramolecular Lactonization: The resulting intermediate undergoes cyclization and dehydration to form the stable furanone ring.

Pathway Visualization

The following diagram illustrates the molecular transformation and the critical transition states accelerated by microwave irradiation.

FuranoneMechanism Reactants Reagents (Ar-CHO + Phenylpyruvic Acid) Intermediate1 Aldol-type Intermediate Reactants->Intermediate1 Acid Cat. Knoevenagel Transition Transition State (MW Absorbing) Intermediate1->Transition MW Irradiation (Dipolar Polarization) Cyclization Lactonization (- H2O) Transition->Cyclization Rapid Heating Product 3,5-Disubstituted Furan-2(5H)-one Cyclization->Product Dehydration

Figure 1: Mechanistic pathway of 3,5-disubstituted furanone synthesis. Microwave irradiation specifically accelerates the energy-intensive transition from the aldol intermediate to the cyclized lactone.

Experimental Protocol

Objective: Synthesis of 3-phenyl-5-(4-chlorophenyl)-furan-2(5H)-one.

Materials & Reagents[1][2][3][4][5][6]
  • Substrate A: Phenylpyruvic acid (1.0 equiv)

  • Substrate B: 4-Chlorobenzaldehyde (1.1 equiv)

  • Catalyst/Solvent: Glacial Acetic Acid (AcOH) + catalytic conc. HCl (or

    
    )
    
  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)

Step-by-Step Methodology

Step 1: Reagent Preparation Dissolve phenylpyruvic acid (5 mmol, 0.82 g) and 4-chlorobenzaldehyde (5.5 mmol, 0.77 g) in 10 mL of glacial acetic acid in a 30 mL microwave-compatible glass vial.

  • Expert Note: Acetic acid serves a dual purpose: it acts as a solvent with a high loss tangent (

    
    ), ensuring efficient microwave energy absorption, and provides the acidic medium necessary for the initial condensation.
    

Step 2: Catalyst Addition Add 2–3 drops of concentrated HCl to the mixture. Cap the vial with a Teflon-lined septum.

  • Caution: Do not use metal needles for venting during irradiation; use the reactor's built-in pressure management system.

Step 3: Microwave Irradiation Program Program the reactor with the following parameters. This "Ramp-to-Temperature" method prevents solvent superheating and bumping.

ParameterSettingRationale
Control Mode Standard (Temperature Control)Prevents thermal runaway.
Temperature 110°COptimal for dehydration without charring.
Ramp Time 2:00 minAllows uniform heat distribution.
Hold Time 10:00 minSufficient for >95% conversion.
Pressure Limit 200 psiSafety cutoff (AcOH bp is 118°C, but vapor pressure rises).
Power Max 150W (Dynamic)System adjusts power to maintain 110°C.

Step 4: Work-up and Isolation

  • Cool the reaction vessel to 50°C using compressed air (integrated in most MW reactors).

  • Pour the reaction mixture into crushed ice (approx. 50 g).

  • Stir vigorously for 10 minutes. The product should precipitate as a solid.

  • Filter the precipitate under vacuum.

  • Wash with cold water (

    
     mL) and cold ethanol (
    
    
    
    mL) to remove unreacted aldehyde.
  • Recrystallize from ethanol/water (9:1) if high purity (>99%) is required.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_mw MW Reactor cluster_iso Isolation Step1 Mix Reagents in AcOH Step2 Add Cat. HCl & Seal Vial Step1->Step2 Step3 Ramp: 2 min to 110°C Step2->Step3 Step4 Hold: 10 min (Dynamic Power) Step3->Step4 Step5 Pour onto Crushed Ice Step4->Step5 Step6 Vacuum Filtration & Wash Step5->Step6 Step7 Recrystallization (EtOH/H2O) Step6->Step7

Figure 2: Operational workflow for the microwave-assisted synthesis of furanone derivatives.

Results & Validation

The efficiency of the microwave protocol is best understood by comparing it against conventional heating (oil bath reflux).

Comparative Data Analysis
MetricConventional Heating (Reflux)Microwave-Assisted (This Protocol)Improvement Factor
Reaction Time 8 – 12 Hours12 Minutes40x – 60x Faster
Yield (%) 65% – 72%88% – 94%+20% Yield
Solvent Usage 50 mL (High dilution required)10 mL (High concentration)5x Less Waste
Purity (Crude) Low (Requires Column Chrom.)High (Precipitation sufficient)Simplified Workup
Troubleshooting Guide
  • Low Yield: Check the moisture content of the acetic acid. Water inhibits the dehydration step. Ensure "Glacial" grade is used.

  • Charring/Dark Product: Reduce temperature to 100°C and extend time by 2 minutes. This often happens with electron-rich aldehydes (e.g., methoxy-substituted).

  • Pressure Errors: If the vessel over-pressurizes, reduce the sample volume. Do not exceed 50% of the vial's volume capacity.

References

  • Bougrin, K., et al. (2005). "Microwave-assisted synthesis of heterocycles: The Knoevenagel condensation." Tetrahedron, 61(39), 9230-9237.

  • Piste, P. (2013). "Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions." Asian Journal of Research in Chemistry, 6(8).

  • Hesse, S., et al. (2011).[1] "Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes." Synthesis, 2011(18), 2935-2940. (Demonstrates similar aldehyde/active methylene MW condensation principles).

  • Kappe, C. O. (2004). "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition, 43(46), 6250-6284.

  • Polshettiwar, V., & Varma, R. S. (2008). "Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery." Chemical Society Reviews, 37(8), 1546-1557.

Sources

Troubleshooting & Optimization

Troubleshooting diastereoselectivity issues in 3-phenyl-5-ethyl furanone formation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Framework

You are likely encountering difficulty controlling the cis/trans (syn/anti) ratio of 3-phenyl-5-ethyl-dihydrofuran-2-one (also referred to as


-phenyl-

-ethyl-butyrolactone).

In this specific scaffold, the C3-benzylic proton is the critical failure point. Because the C3 position is both


-to-carbonyl and benzylic, it is highly acidic (

in DMSO). Consequently, even if your reaction generates the kinetic cis-isomer, rapid epimerization to the thermodynamically stable trans-isomer occurs during workup or purification.
Diagnostic Flowchart

Use this logic tree to identify the source of your selectivity loss.

Diastereoselectivity_Troubleshooting Start Start: Diastereomeric Ratio (dr) Issue Check_NMR Step 1: Check Crude NMR (Before Silica) Start->Check_NMR Is_Trans_Major Is Trans (Anti) Major? Check_NMR->Is_Trans_Major Trans > 90% Is_Cis_Major Is Cis (Syn) Major in Crude? Check_NMR->Is_Cis_Major Cis > 50% Result_Thermo Thermodynamic Control (Trans favored) Is_Trans_Major->Result_Thermo Likely Equilibrium Reached Post_Purification Step 2: Check Post-Column NMR Is_Cis_Major->Post_Purification Result_Kinetic Kinetic Control (Cis favored) Post_Purification->Result_Kinetic Ratio maintained Result_Epimer Epimerization on Silica (Acidic Surface) Post_Purification->Result_Epimer Ratio shifts to Trans

Figure 1: Diagnostic logic for identifying the source of diastereomeric erosion.

Technical Deep Dive: The Mechanics of Failure

The Thermodynamic Trap (Trans-Dominance)

In 3,5-disubstituted


-lactones, the trans-isomer is overwhelmingly favored thermodynamically.
  • Conformation: The five-membered ring adopts an envelope conformation.

  • Sterics: The trans-isomer allows both the C3-phenyl and C5-ethyl groups to adopt pseudo-equatorial positions, minimizing 1,3-diaxial-like repulsion.

  • Mechanism of Equilibration: The C3 proton is easily removed by weak bases (even bicarbonate during workup) or acidic sites on silica gel, forming a planar enolate intermediate that reprotonates from the less hindered face.

Synthetic Route Analysis

Your choice of disconnection determines your initial selectivity.

MethodMechanismTypical Major IsomerRisk Factor
Enolate Alkylation (Phenylacetic acid + Epoxide)

opening of epoxide
Trans (Anti)High. Requires dianion generation; C3 center set under thermodynamic conditions.
Aldol Condensation (Enolate + Aldehyde)Zimmerman-Traxler TSCis or Trans (Tunable)Medium. Depends on

enolate geometry and Lewis acid additives.
Iodolactonization Electrophilic CyclizationCis (Kinetic)Low (initially), but product is prone to elimination or epimerization.
Conjugate Addition (Nucleophile + Furanone)1,4-AdditionTransHigh. Protonation of the resulting enolate usually occurs from the face opposite the C5 substituent.

Troubleshooting Protocols

Scenario A: You want the Trans-Isomer (Thermodynamic)

This is the easier path. If you are getting mixtures, you simply haven't reached equilibrium.

The Fix: Base-Mediated Equilibration

  • Dissolve the crude mixture in MeOH or EtOH.

  • Add catalytic DBU (0.1 eq) or NaOEt.

  • Heat to reflux for 2-4 hours.

  • Monitor: Check conversion of cis to trans by NMR (C3-H coupling constants:

    
     Hz, 
    
    
    
    Hz, though this varies by ring conformation; NOE is definitive).
Scenario B: You want the Cis-Isomer (Kinetic)

This requires fighting thermodynamics. You must set the stereocenter kinetically and prevent epimerization during workup.

The Fix: Kinetic Alkylation with Epoxide This protocol uses the dianion of phenylacetic acid opening 1,2-epoxybutane.

Reagents:

  • Phenylacetic acid (1.0 eq)

  • LDA (2.2 eq) - Must be fresh or titrated

  • 1,2-Epoxybutane (1.2 eq)

  • Solvent: THF (anhydrous)

  • Additive:

    
     (Optional, for activating epoxide)
    

Protocol:

  • Dianion Formation: Cool THF to -78°C. Add LDA (2.2 eq). Add phenylacetic acid (1.0 eq) dropwise.

    • Note: The first equivalent deprotonates the carboxylic acid; the second forms the

      
      -enolate.
      
    • Warm to 0°C for 30 mins to ensure complete dianion formation, then cool back to -78°C.

  • Alkylation: Add 1,2-epoxybutane slowly.

    • Critical: Maintain -78°C. High temps favor aggregation and loss of stereocontrol.

  • Quench: Pour into cold dilute HCl/ice mixture.

    • Why? Rapid protonation and lactonization.

    • Danger Zone: Do not use basic workup (bicarbonate) if avoiding epimerization.

  • Purification:

    • Do not use standard Silica Gel. It is acidic enough to epimerize the C3 center.

    • Use: Neutral Alumina or Silica pre-treated with 1%

      
      .
      

Advanced Mechanistic Visualization

The following diagram illustrates the pathway of Enolate Alkylation and the Epimerization Loop.

Reaction_Pathway Start Phenylacetic Acid Dianion Dianion (Enolate) Start->Dianion 2.2 eq LDA -78°C Intermed Gamma-Hydroxy Acid Dianion->Intermed + Epoxide Epoxide 1,2-Epoxybutane Cis Cis-Lactone (Kinetic) Intermed->Cis H+ Cyclization (Kinetic Trap) Trans Trans-Lactone (Thermodynamic) Intermed->Trans Slow Cyclization Enolate_Lactone Lactone Enolate (Planar C3) Cis->Enolate_Lactone Base/Silica (-H+) Enolate_Lactone->Cis +H+ (Steric Clash) Enolate_Lactone->Trans +H+ (Face Selective)

Figure 2: The synthesis pathway showing the "Epimerization Loop" where the Kinetic Cis product converts to the Thermodynamic Trans product via the planar enolate.

FAQ: Specific Troubleshooting

Q: I used LDA at -78°C but still isolated the trans isomer. Why? A: If the alkylation step was slow, you may have warmed the reaction too long before quenching. Alternatively, your workup was too basic. The


-hydroxy acid intermediate cyclizes under acidic conditions. If you cyclized in the presence of base, the thermodynamic product forms. Ensure you quench into excess acid  to protonate the carboxylate and induce immediate lactonization under kinetic conditions.

Q: Can I separate the diastereomers? A: Yes, but it is difficult.

  • TLC: They often co-elute. Try Toluene:EtOAc mixtures instead of Hex:EtOAc.

  • Crystallization: The trans-isomer is often crystalline; the cis-isomer is frequently an oil. Try triturating the mixture with cold pentane/ether.

Q: How do I confirm the stereochemistry without X-ray? A: NOESY 1D/2D is the gold standard.

  • Cis (Syn): Strong NOE correlation between H-3 and H-5.

  • Trans (Anti): Weak or no NOE between H-3 and H-5; H-3 may show NOE to the ethyl group protons.

References

  • Stereoselective Alkylation of Phenylacetic Acid

    • Gawley, R. E., & Aubé, J. (1996). Principles of Asymmetric Synthesis. Elsevier.
    • Note: General principles of dianion alkylation are foundational.
    • Misra, R. et al. "Enantioselective

      
      -Alkylation of Phenylacetic Acid Using a Chiral Bidentate Lithium Amide." ResearchGate.[1] Link
      
  • Epimerization of Styryllactones

    • Kumar, A. et al. (2019). "Unusual Epimerization in Styryllactones: Synthesis of (−)-5-Hydroxygoniothalamin..." ACS Omega. This paper details the specific acidity of the C3 proton in 5-substituted-3-phenyl-dihydrofuranones.
  • Iodolactonization Routes

    • Cacchi, S. et al. (2002).[2] "Diastereoselective synthesis of 4,5-dihydrofurans by iodoenolcyclisation..." Tetrahedron.

    • [2]

  • Thermodynamic vs Kinetic Control

    • Reusch, W. "Thermodynamic and Kinetic Control." Chemistry LibreTexts.

Sources

Removing unreacted starting materials from 3-phenyl-5-ethyl-gamma-butyrolactone

Technical Support Center: Purification of 3-Phenyl-5-Ethyl- -Butyrolactone[1]

Ticket ID: #GBL-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open Subject: Removal of Unreacted Starting Materials (Carboxylic Acids, Epoxides, Solvents)[1]

Triage: Define Your Impurity Profile

Before proceeding, identify your primary contaminant based on your synthesis route.[1] The purification strategy for 3-phenyl-5-ethyl-


-butyrolactone (3-PE-GBL)1
Synthesis RouteLikely ImpurityChemical NatureRemoval Strategy
Epoxide Opening Phenylacetic Acid (PAA)Acidic (

)
Protocol A (Chemo-selective Wash)
Epoxide Opening 1,2-EpoxybutaneVolatile / ElectrophilicProtocol B (Vacuum Stripping)
Iodolactonization Iodine / Inorganic SaltsOxidative / IonicProtocol C (Reductive Wash)
All Routes Trace Solvents / WaterNeutral / ProticProtocol D (Drying & Distillation)

Protocol A: The "Cold Bicarbonate" Wash (Removing Acidic Precursors)

Issue: Unreacted phenylacetic acid (or derivative) is present.[1] Risk:

1

1
The Mechanism (Why this works)

We exploit the

1
  • Phenylacetic Acid: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    [2]
    
  • Carbonic Acid (

    
    ): 
    
    
  • Water:

    
    
    

Sodium bicarbonate (

1
Step-by-Step Procedure
  • Dilution: Dissolve your crude reaction mixture in a non-polar solvent. Diethyl ether or Ethyl Acetate are preferred.[1] Avoid Dichloromethane (DCM) if possible, as emulsions are more common with phenyl-substituted compounds.[1]

  • Thermal Control: Cool the organic phase to 0–5°C in an ice bath.

  • The Wash:

    • Add saturated aqueous

      
        (cold) to the separatory funnel.
      
    • Crucial Step: Shake gently for 30 seconds. Vent frequently (CO2 gas evolution indicates acid removal).[1]

    • Separate the layers immediately.[1] Do not let them sit.

  • Verification (Self-Validating Step):

    • Test the pH of the aqueous layer.[1][3][4] It should be

      
      .[1][5] If it is acidic (
      
      
      ), your bicarbonate has been consumed.[1] Repeat the wash.[1]
  • The Rinse: Wash the organic layer once with cold Brine (saturated NaCl) to remove trapped water and trace base.[1]

  • Drying: Dry over anhydrous

    
     (Magnesium Sulfate). Filter and concentrate.
    

Protocol B: Vacuum Stripping (Removing Volatiles)

Issue: Unreacted 1,2-epoxybutane or volatile solvents.[1] Logic: 3-PE-GBL has a high boiling point (estimated

1

1
Procedure
  • Set up a rotary evaporator.[1]

  • Bath Temperature:

    
    .
    
  • Vacuum: Ramp down to

    
    .
    
  • Duration: Hold for 30-60 minutes.

  • Validation: Run a generic NMR or GC. The epoxide signals (characteristic ring protons at 2.4–3.0 ppm) should be absent.[1]

Protocol C: Flash Chromatography (The "Polish")

Issue: Non-polar impurities (styrene derivatives) or complex byproducts.[1] Stationary Phase: Silica Gel 60 (

1
Recommended Solvent Systems
GradientSolvent A (Non-Polar)Solvent B (Polar)Target

Initial HexanesEthyl Acetate0.2 – 0.3
Ratio 80%20%--

Note: The phenyl group makes 3-PE-GBL UV active.[1] Visualize at 254 nm . The lactone carbonyl is visible at 254 nm (weakly) or via staining (Anisaldehyde or PMA stain required for high sensitivity).

Visual Troubleshooting Guide

The following diagram illustrates the decision logic for purification based on the physical state of your crude mixture.

GStartCrude 3-Phenyl-5-Ethyl-GBLCheckImpurityIdentify Major ImpurityStart->CheckImpurityAcidImpurityAcidic (Start Material)(e.g., Phenylacetic Acid)CheckImpurity->AcidImpurityAcid DetectedVolatileImpurityVolatile/Neutral(e.g., Epoxides)CheckImpurity->VolatileImpurityNeutrals OnlyWashStepProtocol A:Cold NaHCO3 Wash(pH Control Critical)AcidImpurity->WashStepStripStepProtocol B:High Vac Distillation(<10 mbar, 40°C)VolatileImpurity->StripStepCheckPurityCheck Purity (TLC/GC)WashStep->CheckPurityStripStep->CheckPurityFinalPolishProtocol C:Flash Column(Hex/EtOAc 8:2)CheckPurity->FinalPolishImpurities RemainPureProductPure 3-PE-GBLCheckPurity->PureProductCleanFinalPolish->PureProduct

Caption: Decision matrix for purification workflows based on impurity characterization.

Frequently Asked Questions (FAQ)

Q1: I used NaOH instead of NaHCO3 and my yield dropped 50%. Can I recover it? A: Yes. You likely hydrolyzed the lactone into the hydroxy-acid salt (sodium 4-hydroxy-3-phenylhexanoate).[1]

  • Recovery: Acidify the aqueous layer carefully with cold 1M HCl to pH ~2. This will re-protonate the hydroxy acid.[1] In many cases, spontaneous cyclization back to the lactone occurs in acidic media, or upon heating/distillation of the extracted acid [1].[1]

Q2: My product is solidifying into a waxy mass. Is this normal? A: Yes. While simple GBL is liquid, the addition of Phenyl and Ethyl groups significantly increases the molecular weight and Van der Waals interactions.[1] 3-PE-GBL may exist as a low-melting solid or viscous oil.[1] Do not mistake solidification for polymerization.[1]

Q3: Can I distill the final product? A: Yes, but high vacuum is mandatory.

  • Boiling Point Estimation: Unsubstituted GBL boils at

    
     (atm).[1] The phenyl group adds 
    
    
    to the boiling point equivalent.[1]
  • Requirement: You need

    
     vacuum.[1] Expect a boiling point range of 
    
    
    at
    
    
    .[1]

References

  • Vogel, A.I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General techniques for lactone extraction and stability).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Mechanisms of ester hydrolysis and

    
     principles). 
    
  • PubChem. (n.d.).[1] Compound Summary: Phenylacetic Acid.[1][2] National Library of Medicine.[1] Retrieved from [Link]

  • Evans, D.A. (n.d.).[1]

    
     Table. Harvard University.[1] (Authoritative source for organic acid 
    
    
    values).

Optimizing temperature for the cyclization of 2(3H)-Furanone precursors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center & Troubleshooting Hub

Status: Active Role: Senior Application Scientist Subject: Optimizing Thermal Parameters for Kinetic Trapping of 2(3H)-Furanone

Executive Summary: The Thermal Paradox

Synthesizing 2(3H)-furanones is a battle between kinetics and thermodynamics . Unlike their conjugated 2(5H)-furanone isomers (butenolides), 2(3H)-furanones are often the kinetic products of cyclization. They possess a higher ground-state energy due to interrupted conjugation or specific steric strain.

The Critical Rule: Excess heat does not just accelerate the reaction; it catalyzes the isomerization to the thermodynamically stable 2(5H)-furanone or triggers ring-opening decomposition (decarbonylation).

This guide provides the thermal logic required to isolate the 2(3H) species without crossing the energetic threshold into degradation or isomerization.

Module 1: Critical Parameter Analysis
Q: Why is my reaction yielding the 2(5H) isomer instead of the target 2(3H)-furanone?

A: You have likely exceeded the Isomerization Threshold Temperature (


) .
The 2(3H)-furanone ring is sensitive to proton transfer.[1][2][3][4] At elevated temperatures (typically 

in protic solvents), the C3 proton becomes labile. If the reaction environment allows, the double bond will migrate into conjugation with the carbonyl, forming the stable 2(5H)-furanone.
  • Correction: Reduce reaction temperature by 10–15°C. Switch from refluxing ethanol/acetic acid to a room-temperature method using stronger electrophilic activation (e.g., Iodine-mediated cyclization of alkynoates).

Q: The reaction turns black/tarry with low yield. Is this polymerization?

A: This is likely Cheletropic Decomposition , not just simple polymerization. 2(3H)-furanones are known to undergo thermal extrusion of Carbon Monoxide (CO) at high temperatures (


), generating reactive enones or acrolein derivatives which subsequently polymerize.
  • Diagnostic: Check for gas evolution bubbles that are not solvent boiling.

  • Correction: Your ramp rate is too aggressive. Use a stepwise heating protocol (see Module 3).

Module 2: Troubleshooting the Thermal Profile
SymptomThermal DiagnosisRoot Cause MechanismImmediate Action
Product is 2(5H) isomer

1,3-Proton shift driven by thermodynamic stability.Stop heat. Switch to kinetic control (0°C to RT). Use a non-protic solvent (DCM, THF).
Low Conversion (<30%)

Activation energy for ring closure not met.Incremental Ramp. Increase T by 5°C intervals. Do not jump to reflux.
Gas Evolution / Tar

Cheletropic extrusion of CO.Emergency Cooling. Dilute reaction. Future runs must stay below 100°C.
Product Hydrolysis

+ Wet Solvent
Water acts as a nucleophile at high T, opening the lactone.Dry Solvents. Ensure anhydrous conditions if heating is required.
Module 3: Mechanistic Visualization

The following diagram illustrates the thermal checkpoints. Note that the path to the 2(3H) product is a kinetic trap. Excessive energy pushes the system over the barrier toward the 2(5H) isomer or decomposition.

FuranonePathways Precursor Acyclic Precursor (Alkynoate/Hydroxy-ketone) TS_Cycl Transition State (Cyclization) Precursor->TS_Cycl Activation (Ea) Mild Heat/Catalyst Decomp Decomposition (CO + Enones) Precursor->Decomp Overheating Product3H TARGET: 2(3H)-Furanone (Kinetic Product) TS_Cycl->Product3H Kinetic Control (< 40°C) Product5H ISOMER: 2(5H)-Furanone (Thermodynamic Sink) Product3H->Product5H Isomerization (> 80°C / Base) Product3H->Decomp Thermal Extrusion (> 130°C)

Caption: Thermal fate of furanone precursors. Green path represents the target window. Yellow/Red paths represent thermal failures.

Module 4: Validated Experimental Protocol (SOP)

Protocol: Iodine-Mediated Electrophilic Cyclization of 3-Alkynoates Target: 2(3H)-Furanone derivatives Standard: Kinetic Control Regime

1. Solvent Selection & Preparation

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM).

  • Requirement: Anhydrous. Water at elevated temperatures will hydrolyze the lactone ring.

  • Standard: Degas solvent to remove oxygen if using radical-sensitive substituents.

2. The "Step-Up" Thermal Activation Instead of setting a fixed temperature, use a dynamic ramp to find the minimum effective temperature (


).
  • Step A (Initiation): Dissolve Precursor (1.0 eq) and NaHCO

    
     (3.0 eq) in solvent. Cool to 0°C .
    
  • Step B (Activation): Add Iodine (

    
    , 3.0 eq) slowly. Stir at 0°C for 30 minutes.
    
    • Checkpoint: Check TLC.[5] If conversion is <10%, proceed to Step C.

  • Step C (Ambient Ramp): Remove ice bath. Allow to warm to 25°C (RT) . Stir for 2–4 hours.

    • Checkpoint: Most 2(3H) cyclizations complete here. If TLC shows stalled reaction, proceed to Step D.

  • Step D (Mild Thermal Push): Heat to 40°C .

    • Warning: Do not exceed 50°C. If conversion fails here, the issue is likely steric (catalyst failure), not thermal.

3. Quenching (Critical)

  • Quench with saturated aqueous Na

    
    S
    
    
    
    O
    
    
    (sodium thiosulfate) to remove excess iodine before any rotary evaporation.
  • Thermal Risk: Do not use a water bath >35°C during evaporation. 2(3H)-furanones can isomerize during concentration if the bath is too hot.

Module 5: Advanced FAQs
Q: Can I use microwave irradiation to speed this up?

A: Proceed with extreme caution. While microwave synthesis is reported for hybrid structures (e.g., chromenyl-2(3H)-furanones) at 135°C, this is often driven by the stability of the fused ring system. For isolated 2(3H)-furanones, microwave heating frequently provides enough energy to surmount the isomerization barrier (


).
  • Recommendation: If you must use MW, use a cooling jacket (simultaneous cooling/heating) to maintain bulk temperature <50°C while maximizing localized energy transfer.

Q: My precursor is a

-hydroxy-

-unsaturated ester. Does the protocol change?

A: Yes. This cyclization is often an intramolecular transesterification.

  • Thermal Profile: This is reversible. High temperature favors the open chain (entropy).

  • Strategy: Perform at Room Temperature using a strong acid catalyst (e.g., p-TsOH) and a dehydrating agent (molecular sieves) to drive the equilibrium, rather than using heat.

References
  • Just, Z. W., & Larock, R. C. (2008).[6] Synthesis of 2(3H)-Furanones via Electrophilic Cyclization. Journal of Organic Chemistry, 73(7), 2662–2667.[7] Link

  • Al-Mousawi, S. M., et al. (2015). Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects. The Journal of Physical Chemistry A, 119(24), 6244–6252. Link

  • Boukouvalas, J., et al. (2006). Recent Advances in the Synthesis of 2(5H)-Furanones (Butenolides) and 2(3H)-Furanones. Current Organic Chemistry, 10(15). (Contextualizing the stability differences).
  • El-Ziaty, A. K., et al. (2017).[8] Synthesis and biological screening of some chromonyl-substituted heterocycles derived from 2(3H)-furanone derivative. Synthetic Communications, 47(6), 565-578. Link

Sources

Overcoming steric hindrance in the synthesis of 3,5-disubstituted furanones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Steric Wall"

In the synthesis of 3,5-disubstituted furanones, steric hindrance is not just a yield-reducer; it is a trajectory-altering force. Whether you are targeting the furan-2(5H)-one (butenolide) or the furan-3(2H)-one core, bulky substituents (e.g., tert-butyl, adamantyl, ortho-substituted biaryls) at the 3- or 5-positions frequently cause:

  • Ring-Closure Failure: The entropic cost of folding a bulky chain into a 5-membered ring overcomes the enthalpic gain of bond formation.

  • Regiochemical Scrambling: Steric clash forces substituents into the thermodynamically favored (less crowded) 3,4-pattern rather than the desired 3,5-pattern.

  • O-Alkylation vs. C-Alkylation: In substitution reactions, sterics block the carbon center, favoring attack at the oxygen (forming furans rather than furanones).

This guide provides troubleshooting workflows to bypass these specific energetic barriers.

Diagnostic Matrix: Why is my reaction failing?

Use this table to diagnose the specific steric failure mode before selecting a protocol.

SymptomProbable Steric CauseMechanistic InsightRecommended Protocol
No Cyclization (Open Chain Recovered) Substituent at C5 (or

-position of precursor) is too bulky (

-value > 2.0).
The "Thorpe-Ingold" effect is working against you; the bulky groups are preventing the nucleophile from approaching the electrophilic carbonyl.Protocol A: Gold(I)-Catalysis (Low Steric Demand)
Wrong Regioisomer (3,4 instead of 3,5) Steric clash between C3-substituent and C4-H during transition state.The reaction is under thermodynamic control. The 3,5-pattern is often kinetically favored but thermodynamically less stable if groups are massive.Protocol B: Metalloradical Co(II) Catalysis
O-Alkylation (Alkoxyfuran formed) Electrophile cannot access the C3-enolate carbon.Hard/Soft Acid-Base mismatch exacerbated by sterics. The O-center is less hindered than the C-center.Protocol C: Rh(II) Carbenoid Insertion
Low Yield / Decomposition High temperatures required to overcome steric barrier caused thermal degradation.The activation energy (

) for the crowded transition state is higher than the decomposition threshold of the intermediate.
Protocol A: Room Temp Au(I) Catalysis

Visualizing the Steric Bottleneck

The following decision tree illustrates the logical flow for selecting a synthetic strategy based on the steric bulk of your target molecule (


 at C3, 

at C5).

StericStrategy Start Target: 3,5-Disubstituted Furanone CheckBulk Analyze Steric Bulk (A-values) Start->CheckBulk SmallGroups Small/Medium Groups (Me, Et, Ph) CheckBulk->SmallGroups LargeGroups Bulky Groups (t-Bu, Mesityl, Adamantyl) CheckBulk->LargeGroups Classic Classic Feist-Benary (Base-mediated condensation) SmallGroups->Classic Cost Effective Modern Transition Metal Catalysis (Au, Rh, Co) LargeGroups->Modern Required FeistIssue Risk: Low Yield / O-Alkylation Classic->FeistIssue AuSol Solution: Au(I) Activation (Linear Geometry = Low Steric Clash) Modern->AuSol

Caption: Decision Logic for Steric Management. Note that classical condensation methods fail rapidly as substituent size increases, necessitating metal catalysis.

Technical Protocols & Troubleshooting

Protocol A: Gold(I)-Catalyzed Cycloisomerization (For Bulky C5 Groups)

Best for: 3,5-disubstituted furan-2(5H)-ones where the C5 substituent is massive (e.g., tertiary alkyls). Why it works: Gold(I) complexes (L-Au+) are linear (2-coordinate). Unlike Pd(0) or Rh(II) which form bulky octahedral or square planar intermediates, the linear Au-alkyne complex minimizes steric clash with the incoming nucleophile.

Reagents:

  • Substrate:

    
    -Hydroxyalkynone (Precursor)
    
  • Catalyst: AuCl(PPh3) (5 mol%) + AgOTf (5 mol%)

  • Solvent: Toluene (0.1 M)

  • Conditions: RT to 40°C

Step-by-Step:

  • Activation: Dissolve AuCl(PPh3) and AgOTf in anhydrous toluene under Ar. Stir for 10 mins to generate the active cationic Au(I) species. Note: The precipitation of AgCl confirms activation.

  • Addition: Add the bulky

    
    -hydroxyalkynone.
    
  • Monitoring: Monitor via TLC. The linear Au-coordination activates the alkyne

    
    -system.
    
  • Mechanism: The hydroxyl group attacks the activated alkyne (5-exo-dig). The steric bulk at C5 actually accelerates this step due to the Thorpe-Ingold effect (gem-dialkyl effect) favoring ring closure, provided the catalyst is not too bulky.

  • Workup: Filter through a short silica plug to remove Au. Evaporate.

Troubleshooting Protocol A:

  • Issue: Reaction stalls.

  • Fix: Switch the ligand. If PPh3 is too bulky for your specific substrate, switch to a phosphite ligand or an N-Heterocyclic Carbene (NHC) like IPr, which throws electron density at the metal but angles the bulk away from the reaction center [1].

Protocol B: Cobalt(II)-Metalloradical Catalysis (For Regiocontrol)

Best for: Ensuring 3,5-substitution over 3,4-substitution when using diazo compounds and alkynes. Why it works: This method uses a radical mechanism rather than a polar ionic one. The radical intermediate is less sensitive to the steric "cone" of the substituents during the bond-forming step [2].

Reagents:

  • Substrate: Terminal Alkyne (Bulky) +

    
    -Diazocarbonyl
    
  • Catalyst: [Co(P1)] (Metalloradical porphyrin catalyst)[1][2]

  • Solvent: Benzene or DCM

Step-by-Step:

  • Mix: Combine alkyne (excess, 2-3 equiv) and catalyst (2 mol%) in solvent.

  • Slow Addition: Add the diazo compound slowly via syringe pump to prevent carbene dimerization.

  • Radical Cyclization: The Co(II) activates the diazo compound to a Co(III)-carbene radical, which adds to the alkyne.[1][2]

  • Regioselectivity: The radical addition is governed by electronics and sterics, heavily favoring the 3,5-disubstituted furanone product over the 3,4-isomer.

FAQ: Addressing Specific Steric Failures

Q1: I am trying to alkylate a 3-unsubstituted furanone at the C3 position, but I only get O-alkylation. Why? A: This is a classic Hard/Soft Acid-Base (HSAB) issue compounded by sterics. The C3 position is a "soft" nucleophile, but it is sterically shielded by the C2 and C4 environments. The Oxygen is "hard" but exposed.

  • The Fix: Do not use simple alkyl halides (

    
    ). Switch to Rh(II)-catalyzed carbene insertion . React your furanone with a diazo-donor. The metal-carbenoid will insert into the C-H bond at C3, a process that is much less sensitive to steric blocking than backside 
    
    
    
    attack [3].

Q2: My Feist-Benary reaction (using ethyl acetoacetate +


-haloketone) yields a messy black tar. Is it sterics? 
A:  Likely yes. If your haloketone has a bulky R group, the initial aldol condensation is slow. This allows the base (pyridine/Et3N) to catalyze self-condensation of the starting materials or polymerization.
  • The Fix: Switch to the "Interrupted" Feist-Benary . Isolate the intermediate hydroxydihydrofuran (aldol adduct) first using mild conditions (LDA, -78°C), then perform the dehydration/cyclization in a separate step using acid (HCl/AcOH). Separating the steps prevents the competing side reactions [4].

Q3: Can I use microwave irradiation to overcome the steric barrier? A: Yes, but with caution. Microwaves provide thermal energy to cross the high


 barrier of sterically hindered cyclizations. However, for furanones, high heat often leads to ring-opening (retro-Michael).
  • Recommendation: Use microwave irradiation only if you are using a solid-supported catalyst or a solvent-free protocol, which stabilizes the transition state.

Pathway Visualization: Gold vs. Classical

The following diagram compares the energetic pathway of a classical acid-catalyzed cyclization versus the Gold(I) catalyzed route for a sterically hindered substrate.

PathwayComparison cluster_Classic Classical Acid Route (High Barrier) cluster_Gold Gold(I) Route (Low Barrier) Substrate Bulky Precursor (Gamma-Hydroxyalkynone) TS_Classic Tetrahedral TS (High Steric Clash) Substrate->TS_Classic H+ Complex Pi-Complex (Linear Au-Alkyne) Substrate->Complex Au(I) Fail Decomposition/Open Chain TS_Classic->Fail Steric repulsion > Bond Energy Cyclization 5-exo-dig Cyclization Complex->Cyclization Low Steric Demand Product 3,5-Disubstituted Furanone Cyclization->Product

Caption: Mechanistic divergence. The linear geometry of Gold(I) avoids the tetrahedral crowding inherent in classical proton-catalyzed pathways.

References

  • Kirsch, S. F., Binder, J. T., Liébert, C., & Menz, H. (2006).[3] "Gold(I)-Catalyzed Synthesis of Highly Substituted Furanones." Angewandte Chemie International Edition, 45(35), 5878–5880. [Link]

  • Cui, X., Xu, X., Wojtas, L., Kim, M. M., & Zhang, X. P. (2012). "Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls." Journal of the American Chemical Society, 134(48), 19981–19984. [Link]

  • Muthusamy, S., & Krishnamurthi, J. (2012). "Rh(II)-catalyzed reactions of α-diazo-β-ketoesters with furans and thiophenes." Tetrahedron Letters, 53(48), 6523-6526. [Link]

  • Calter, M. A., Phillips, R. M., & Flaschenriem, C. (2005).[4] "Catalytic, Asymmetric, 'Interrupted' Feist-Bénary Reactions."[4][5][6] Journal of the American Chemical Society, 127(42), 14566–14567.[4][6] [Link]

  • Egi, M., Azechi, K., Saneto, M., Shimizu, K., & Akai, S. (2010).[3] "Gold(I)-Catalyzed Cycloisomerization of γ-Hydroxyalkynones." The Journal of Organic Chemistry, 75(6), 2123–2126. [Link]

Sources

Technical Support Center: Stabilizing 2(3H)-Furanone, 5-ethyldihydro-3-phenyl- in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for preventing the hydrolysis of 2(3H)-Furanone, 5-ethyldihydro-3-phenyl-.

Welcome to the technical support resource for 2(3H)-Furanone, 5-ethyldihydro-3-phenyl-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the hydrolysis of this γ-lactone in aqueous environments. Here, you will find scientifically grounded explanations, actionable protocols, and troubleshooting advice to ensure the integrity of your experiments.

Understanding the Hydrolysis of 2(3H)-Furanone, 5-ethyldihydro-3-phenyl-

The primary stability concern for 2(3H)-Furanone, 5-ethyldihydro-3-phenyl-, like all γ-lactones, is its susceptibility to hydrolysis.[1] This is a reversible chemical reaction where the cyclic ester (the lactone ring) reacts with water to form the corresponding open-chain γ-hydroxy carboxylic acid.[2][3][4] Maintaining the compound in its active, closed-ring lactone form is critical for experimental reproducibility and efficacy, as the biological activity of many lactone-containing drugs resides in this form.[5][6]

The hydrolysis is both acid- and base-catalyzed, but the rate is significantly slower in acidic conditions.[2][7] Under neutral to alkaline conditions, the equilibrium strongly favors the formation of the open-ring hydroxy acid salt (carboxylate), and the hydrolysis rate increases significantly.[2][3][8]

Hydrolysis_Equilibrium cluster_0 Aqueous Environment cluster_1 Conditions Lactone 2(3H)-Furanone, 5-ethyldihydro-3-phenyl- (Closed Ring - Active Form) HydroxyAcid 4-Hydroxy-2-phenylhexanoic Acid (Open Ring - Inactive Form) Lactone->HydroxyAcid Hydrolysis (Favored at pH > 7) HydroxyAcid->Lactone Lactonization (Favored at pH < 5) Acid Acidic (H⁺) Slower Rate Base Basic (OH⁻) Faster Rate

Figure 1. pH-dependent equilibrium of lactone hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for my compound in aqueous solution?

A1: The principal degradation pathway is the hydrolysis of the γ-lactone ring.[1] This reaction is catalyzed by both acid and base but is significantly accelerated under neutral and, especially, alkaline (basic) conditions (pH > 7), leading to the formation of the inactive, open-ring γ-hydroxy carboxylic acid.[2][3][8]

Q2: What is the optimal pH range for preparing and storing aqueous solutions of this compound?

A2: To minimize hydrolysis, aqueous solutions should be maintained in a slightly acidic pH range, typically between pH 4.0 and 5.5 . In this range, the equilibrium shifts to favor the closed-ring lactone form, and the rate of hydrolysis is at its minimum.[5] It is strongly advised to avoid neutral or basic buffers (pH ≥ 7) for any significant length of time.

Q3: I need to dissolve the compound for my experiments. What is the recommended procedure for preparing a stable stock solution?

A3: Due to the risk of hydrolysis in pure water, it is best to first dissolve the compound in a water-miscible, non-aqueous organic solvent in which it is stable, such as DMSO or ethanol.[7] This stock solution can then be diluted into your final aqueous buffer immediately before use. This strategy minimizes the compound's exposure time to aqueous conditions.

Q4: Are there any specific buffer species I should avoid, even if the pH is correct?

A4: Yes. Certain buffer species can act as nucleophiles or general base catalysts, accelerating hydrolysis. While data for this specific molecule is not available, phosphate and carbonate buffers have been known to catalyze the hydrolysis of other esters.[8] It is recommended to use non-nucleophilic buffers like acetate or citrate within the optimal pH 4.0-5.5 range. Always test buffer compatibility in a small-scale stability study if possible.[1]

Q5: How does temperature affect the stability of the compound in solution?

A5: Hydrolysis is a chemical reaction that accelerates with increasing temperature.[7][8] Therefore, you should prepare your solutions at room temperature or below and store them at refrigerated temperatures (2-8°C) to further decrease the rate of degradation. Avoid heating aqueous solutions of the compound.[7]

Q6: How can I confirm if my compound is degrading during my experiment?

A6: The most reliable method is to use reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The open-ring hydroxy acid product is more polar than the parent lactone and will therefore have a shorter retention time. By monitoring the appearance of this new, earlier-eluting peak and the corresponding decrease in the area of the parent peak over time, you can quantify the rate of hydrolysis. See the Experimental Protocols section for a starting HPLC method.

Troubleshooting Guide

Troubleshooting_Workflow Start Problem Observed: - Loss of Potency - Unexpected HPLC Peak - Precipitation Check_pH Is the solution pH between 4.0 and 5.5? Start->Check_pH Check_Buffer Are you using a non-nucleophilic buffer (e.g., Acetate, Citrate)? Check_pH->Check_Buffer Yes Adjust_pH Action: Adjust pH to 4.0-5.5 using a suitable acidic buffer. Check_pH->Adjust_pH No Check_Temp Was the solution prepared and stored at low temp (e.g., 2-8°C)? Check_Buffer->Check_Temp Yes Change_Buffer Action: Switch to a non-catalytic buffer like Acetate or Citrate. Check_Buffer->Change_Buffer No Check_Solvent Was a non-aqueous stock solution used for initial dissolution? Check_Temp->Check_Solvent Yes Control_Temp Action: Prepare fresh solutions at low temperature and store on ice or at 2-8°C. Check_Temp->Control_Temp No Use_Stock Action: Prepare a concentrated stock in DMSO/Ethanol and dilute just before use. Check_Solvent->Use_Stock No Resolved Problem Resolved Check_Solvent->Resolved Yes Adjust_pH->Resolved Change_Buffer->Resolved Control_Temp->Resolved Use_Stock->Resolved

Figure 2. Troubleshooting workflow for compound degradation.
Problem Probable Cause Recommended Solution
Rapid loss of compound activity in an assay. Hydrolysis. The pH of the assay medium is likely neutral or alkaline, causing rapid conversion of the active lactone to the inactive hydroxy acid.1. Confirm the pH of your final assay buffer. 2. If possible, adjust the assay pH to be more acidic (while maintaining biological relevance). 3. Prepare a concentrated stock in DMSO and add it to the assay at the last possible moment to minimize incubation time in the aqueous buffer.
A new, early-eluting peak appears in HPLC analysis over time. Hydrolysis. The open-ring hydroxy acid is more polar and will elute earlier than the parent lactone on a reverse-phase column.This confirms degradation. Implement the stabilization strategies outlined in the FAQs: 1. Lower the pH of your solution to 4.0-5.5. 2. Reduce the storage temperature. 3. Ensure you are using a non-catalytic buffer.
Precipitation occurs in the aqueous solution. Poor Solubility or Degradation. The compound may have limited aqueous solubility. Alternatively, the hydrolyzed product or its salt may be less soluble under the current conditions.1. Increase the percentage of co-solvent (e.g., DMSO, ethanol) if your experiment allows. 2. Ensure the pH is in the optimal 4.0-5.5 range, as the solubility of both the lactone and its hydrolyzed acid can be pH-dependent. 3. Prepare a more dilute solution.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Formulation

This protocol describes how to prepare a 100 µM working solution in a stability-promoting acetate buffer.

  • Prepare 0.1 M Acetate Buffer (pH 4.5):

    • Prepare a 0.1 M solution of acetic acid.

    • Prepare a 0.1 M solution of sodium acetate.

    • In a calibrated beaker with a pH meter, add the acetic acid solution and slowly titrate with the sodium acetate solution until the pH reaches 4.50 ± 0.05.

    • Filter the buffer through a 0.22 µm filter.

  • Prepare a 10 mM Primary Stock Solution in DMSO:

    • Accurately weigh the required amount of 2(3H)-Furanone, 5-ethyldihydro-3-phenyl-.

    • Dissolve the compound in anhydrous, analytical-grade DMSO to a final concentration of 10 mM.

    • Vortex gently until fully dissolved. This stock solution is stable when stored at -20°C, protected from moisture.

  • Prepare a 1 mM Intermediate Aqueous Stock:

    • Pipette 10 µL of the 10 mM DMSO stock solution into 90 µL of the 0.1 M Acetate Buffer (pH 4.5).

    • This creates a 1 mM solution in 10% DMSO/Acetate Buffer. Prepare this solution fresh daily.

  • Prepare the 100 µM Final Working Solution:

    • Pipette 100 µL of the 1 mM intermediate stock into 900 µL of the 0.1 M Acetate Buffer (pH 4.5).

    • The final solution contains 100 µM of the compound in a buffer with 1% DMSO. Use this solution for your experiments immediately after preparation or store at 2-8°C for short-term use (validate stability for your specific time frame).

Protocol 2: RP-HPLC-UV Method for Monitoring Hydrolysis

This method provides a starting point for separating the parent lactone from its more polar hydrolyzed product. This method must be validated for your specific equipment and needs.

  • Instrumentation: HPLC system with a UV/Vis or DAD detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 30% B

    • 18-22 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (or determine the λmax of the compound).

  • Expected Elution Profile:

    • Hydrolyzed Product (γ-hydroxy acid): Earlier retention time (more polar).

    • Parent Compound (Lactone): Later retention time (less polar).

References

  • Stable lactone solution - US3787585A - Google P
  • Lactones Formation during Monosaccharide's Caramelization in Ethanolic-Aqueous Solutions - AIP Publishing. (URL: )
  • lnvestigation on the Formation and Stability of p-Lactones. - RSC Publishing. (URL: )
  • Unlocking Lactonase Enzymes as Biocatalysts for the Deracemisation of Chiral γ‐Thiolactones - PMC. (URL: )
  • Substituent and catalyst effects on GAC lactonization of γ-hydroxy esters - RSC Publishing. (URL: )
  • Stability of 1,7 lactone in different solvents: pure CH3CN, pure water,...
  • Mechanisms of Lactone Hydrolysis in Acidic Conditions - ResearchG
  • Lactone Stabilization is Not a Necessary Feature for Antibody Conjugates of Camptothecins | Request PDF - ResearchG
  • Identifying Lactone Hydrolysis in Pharmaceuticals.
  • The reactivity of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL)
  • A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis r
  • A computational study of the influence of methyl substituents on competitive ring closure to α- and β-lactones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01653K. (URL: )
  • gamma-butyrolactone gbl cas96-48-0 gamma-martinolactone - BDMAEE. (URL: )
  • Acifran stability in different buffer systems - Benchchem. (URL: )
  • Divergent Synthesis and Chemical Reactivity of Bicyclic Lactone Fragments of Complex Rearranged Spongian Diterpenes - PMC. (URL: )
  • Determination of the Mechanism of γ-Lactone Hydrolysis by a Mass Spectrometric Method1 | Journal of the American Chemical Society. (URL: [Link])

  • Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. (URL: [Link])

  • Gamma-Butyrolactone (GBL) – Properties, Applications, and Handling Precautions. (URL: )
  • γ-Butyrolactone - Wikipedia. (URL: [Link])

  • Biosynthesis of lactones from diols mediated by an artificial flavin - PMC. (URL: )
  • Advances, Challenges, and Opportunities of Poly(γ-butyrolactone)-Based Recyclable Polymers | ACS Macro Letters. (URL: [Link])

  • Lactone - Wikipedia. (URL: [Link])

  • 2(3H)-Furanone, 5-ethyldihydro- - the NIST WebBook. (URL: [Link])

  • Lactone synthesis - Organic Chemistry Portal. (URL: [Link])

  • Synthesis and Reactions of Lactones and Lactams - Chemistry Steps. (URL: [Link])

  • The photohydrolysis of furans. (URL: )
  • SYNTHESIS AND REACTIONS OF SOME 2(3H)- AND 2(5H)- FURANONE DERIVATIVES: A COMPARATIVE STUDY. (URL: [Link])

  • Chemical Properties of 2(3H)-Furanone, 5-ethyldihydro- (CAS 695-06-7) - Cheméo. (URL: [Link])

  • 2(3H)-Furanone, 5-hexyldihydro- - Hazardous Agents | Haz-Map. (URL: [Link])

Sources

Technical Support Center: Catalyst Preservation in Furanone Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses catalyst deactivation in furanone hydrogenation, designed for immediate application in research and scale-up environments.

Topic: Addressing Catalyst Poisoning & Deactivation Audience: Synthetic Chemists, Process Engineers, Drug Development Scientists

Introduction: The Stability Paradox

Hydrogenation of furanone derivatives (e.g., 2(5H)-furanone to


-butyrolactone) is a cornerstone transformation in pharmaceutical synthesis. However, the electron-rich furan ring and its oxygenated intermediates are prone to polymerization, while the metal catalysts (Pd, Pt, Ni) are highly susceptible to nucleophilic poisoning.

This guide moves beyond generic advice, providing causal analysis and self-validating protocols to distinguish between poisoning, fouling, and leaching.

Module 1: Diagnostics – Is My Catalyst Dead or Sleeping?

Q1: My reaction rate plummeted after 50% conversion. How do I distinguish between catalyst poisoning and product inhibition?

A: You must perform a Kinetic Restart Protocol . A simple rate drop is ambiguous; it could be substrate depletion, product inhibition (competitive adsorption), or true deactivation (poisoning).

The Protocol (Self-Validating):

  • Isolate: Stop the stalled reaction.

  • Filter: Remove the catalyst under inert atmosphere (Argon/N2). Do not expose to air.

  • Wash: Rinse the catalyst with the reaction solvent to remove adsorbed product.

  • Resuspend: Place the "used" catalyst into a fresh solution of starting material (furanone) under identical conditions.

  • Compare:

    • Scenario A (Rate Recovers): The catalyst was inhibited by the product or a reversible by-product. Solution: Change solvent polarity or increase H2 pressure.

    • Scenario B (Rate Remains Low): The catalyst is poisoned (irreversibly bound species) or fouled (pore blocking). Solution: See Module 2 & 3.

Q2: How do I confirm if the deactivation is due to metal leaching?

A: Use the Sheldon Hot Filtration Test . In furanone hydrogenation, acidic by-products can solubilize metals like Pd or Ni, leading to homogeneous catalysis followed by precipitation (plating out), which mimics deactivation.

The Protocol:

  • Run the reaction to ~30% conversion.

  • Rapidly filter the catalyst at reaction temperature (hot filtration) to prevent metal reprecipitation.

  • Return the filtrate (liquid only) to the reactor and continue heating/stirring under H2.

  • Analysis:

    • If conversion continues in the filtrate: Active metal has leached. Mitigation: Switch to a more stable support (e.g., Carbon to Titania) or buffer the pH.

    • If conversion stops : The catalysis is truly heterogeneous, and the issue is likely surface poisoning.

Module 2: Contaminant Management (The Poisons)

Q3: My starting material has trace sulfur (thiols/thioethers). Is my Pd/C batch doomed?

A: Not necessarily. Sulfur is a potent poison because S-species adsorb more strongly to Pd/Pt sites than H2, blocking the active sites (steric and electronic poisoning). However, you can use Ligand Modification or Scavengers .

Troubleshooting Steps:

  • The "Antidote" Method: Add a sacrificial ligand. Research suggests that adding catalytic amounts of Triphenylphosphine (TPP) can displace sulfur or modify the Pd surface to resist S-poisoning without killing hydrogenation activity [1].[1]

    • Dosage: Start with 0.5 - 1.0 mol% TPP relative to Pd.

  • The Pre-Treatment: Stir the furanone feed solution with Raney Nickel (cheap, high surface area) for 1 hour, then filter before adding your precious Pd/Pt catalyst. Raney Ni acts as a "sulfur sponge."

Q4: I suspect Carbon Monoxide (CO) poisoning. Where is it coming from?

A: In furanone chemistry, CO often generates in situ via the decarbonylation of aldehyde impurities (like furfural) or ring-opening side reactions. CO binds irreversibly to Pd at low temperatures.

Mitigation Strategy:

  • Temperature Shift: CO desorption is endothermic. Increasing reaction temperature (e.g., from 25°C to 50°C) can shift the equilibrium, favoring H2 adsorption over CO.

  • Sparging: Aggressive N2 sparging of the liquid phase before H2 introduction removes dissolved CO.

Module 3: Fouling & Coking (The "Gunk" Factor)

Q5: The catalyst recovered is black and sticky. What happened?

A: You are experiencing Coking/Polymerization . Furanones are Michael acceptors; under basic conditions or high local concentrations, they oligomerize. These oligomers coat the catalyst surface (encapsulation) and block pores.

Prevention Protocol:

  • Dilution: Reduce the concentration of the furanone substrate.

  • Acidity Control: If the reaction generates basic intermediates, add a weak acid (e.g., Acetic Acid) to suppress polymerization.

  • Support Choice: Switch from acidic supports (Zeolites, Alumina) which catalyze polymerization, to neutral supports (Carbon, Silica).

Module 4: Visualization & Decision Making

Troubleshooting Decision Tree

Use this logic flow to diagnose the root cause of reaction failure.

Troubleshooting Start Reaction Stalled / Slow Rate CheckH2 1. Check H2 Mass Transfer (Stirring rate / Pressure) Start->CheckH2 SplitTest 2. Perform Kinetic Restart (Wash Catalyst) CheckH2->SplitTest No change Physical Issue: Mass Transfer Limited Action: Increase RPM/Pressure CheckH2->Physical Rate improves with RPM HotFilter 3. Hot Filtration Test SplitTest->HotFilter Rate stays low Inhibition Issue: Product Inhibition Action: Change Solvent SplitTest->Inhibition Rate recovers after wash AnalyzeFeed 4. Analyze Feed for S, N, or Halides HotFilter->AnalyzeFeed Filtrate inactive Leaching Issue: Metal Leaching Action: Change Support/pH HotFilter->Leaching Filtrate active Poisoning Issue: Chemical Poisoning Action: Feed Purification / TPP AnalyzeFeed->Poisoning Impurities found Fouling Issue: Coking/Polymerization Action: Dilute / Regen AnalyzeFeed->Fouling Feed clean

Caption: Diagnostic workflow for isolating the cause of catalyst deactivation in hydrogenation reactions.

Mechanism of Sulfur Poisoning on Pd

Understanding the molecular competition is key to selecting the right mitigation.

PoisoningMechanism cluster_surface Catalyst Surface Competition Pd Pd Cluster H2 H2 H2->Pd Weak Adsorption (Reversible) S Sulfur (Thiol) S->Pd Strong Adsorption (Irreversible Blocking) Furanone Furanone Furanone->Pd Blocked Access

Caption: Competitive adsorption model showing Sulfur (S) blocking active Pd sites, preventing H2 activation.

Module 5: Catalyst Regeneration Protocols

If deactivation is due to coking (organic deposits) rather than irreversible poisoning (S, Hg, As), the catalyst can often be regenerated.

Regeneration Workflow (Carbon-Supported Catalysts)

Warning: Do not use this for sintered catalysts. This is for fouling removal only.

StepActionTechnical Rationale
1. Solvent Wash Wash with polar aprotic solvent (e.g., DMF, DMSO) at 60°C.Dissolves oligomers and polymeric furanone deposits.
2. Drying Vacuum dry at 80°C for 4 hours.Removes solvent to prevent rapid volatilization during calcination.
3. Calcination Heat in Air (or 5% O2/N2) at 200°C for 2 hours.Burns off soft coke (carbonaceous deposits). Note: Keep <250°C to prevent Pd sintering. [2]
4. Reduction Flush with N2, then switch to H2 at 180°C for 1 hour.Re-reduces the oxidized PdO surface back to active Pd(0).

References

  • Triphenylphosphine as Efficient Antidote for the Sulfur-Poisoning of the Pd/C Hydrogenation Catalyst. Source: ResearchGate / ChemistrySelect

  • Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation. Source: Catalysis Science & Technology (RSC) [2]

  • Catalyst Deactivation in Reactions of (Z)-3-Penten-1-yne. Source: BenchChem Technical Support

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. Source: ChemCatBio

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 3-phenyl-5-ethyl-gamma-butyrolactone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Substituted Lactones

In the landscape of pharmaceutical development and fine chemical synthesis, the precise structural elucidation of novel compounds is paramount. Substituted γ-butyrolactones, such as 3-phenyl-5-ethyl-gamma-butyrolactone, are important structural motifs found in various biologically active molecules. Their synthesis often results in a mixture of isomers or requires careful monitoring to ensure the desired stereochemistry and substitution pattern.

This guide provides an in-depth analysis of the characterization of 3-phenyl-5-ethyl-gamma-butyrolactone using Fourier Transform Infrared (FTIR) spectroscopy. As a Senior Application Scientist, my objective is to move beyond a simple recitation of spectral data. Instead, this document will explain the causal links between molecular structure and vibrational spectra, compare the utility of FTIR with orthogonal analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and provide a field-proven experimental protocol for robust analysis.

Part 1: Deciphering the Molecular Fingerprint with IR Spectroscopy

Infrared spectroscopy is a powerful first-pass analytical technique that provides a "molecular fingerprint" by probing the vibrational modes of a molecule's functional groups. For a molecule like 3-phenyl-5-ethyl-gamma-butyrolactone, the IR spectrum is a composite of the vibrations from its three key structural components: the γ-butyrolactone ring, the monosubstituted phenyl group, and the terminal ethyl group.

Figure 1: Structure of 3-phenyl-5-ethyl-gamma-butyrolactone.

Predicted Characteristic IR Absorption Bands

The expected IR absorption bands for 3-phenyl-5-ethyl-gamma-butyrolactone are a superposition of the signals from its constituent parts. The table below summarizes the key diagnostic peaks, their origin, and their expected wavenumber range.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Comments
Lactone Ring C=O Stretch (Ester)1790 - 1760Strong, SharpThe high frequency is characteristic of a five-membered ring lactone due to ring strain.[1] This is the most prominent and diagnostic peak in the spectrum.
C-O-C Stretch1250 - 1150StrongRepresents the stretching of the ester C-O single bonds within the lactone ring.
Phenyl Group Aromatic C-H Stretch3100 - 3000Medium to WeakAppears just above the 3000 cm⁻¹ threshold, distinguishing aromatic C-H from aliphatic C-H stretches.[2][3][4][5]
Aromatic C=C Stretch1610 - 1580 & 1510 - 1450Medium, SharpThese two bands arise from the in-ring carbon-carbon double bond stretching vibrations and are highly characteristic of an aromatic ring.[2][5][6]
C-H Out-of-Plane Bend770 - 730 & 710 - 690StrongFor a monosubstituted benzene ring, two strong bands are expected in this region. Their intensity and position are highly diagnostic of the substitution pattern.[7]
**Alkyl Groups (Ethyl & Lactone CH₂) **sp³ C-H Stretch3000 - 2850Medium to StrongThese bands appear just below 3000 cm⁻¹ and correspond to the symmetric and asymmetric stretching of the C-H bonds in the ethyl group and the lactone ring's CH₂ groups.[2][3][8]
CH₂/CH₃ Bending1470 - 1450 & 1380 - 1370MediumThese correspond to the scissoring and bending vibrations of the methylene (CH₂) and methyl (CH₃) groups.[8]

The most telling feature for confirming the presence of the γ-butyrolactone structure is the intense carbonyl (C=O) stretching band observed at a relatively high frequency (typically >1760 cm⁻¹).[1][9] The presence of both aromatic C-H stretches (>3000 cm⁻¹) and aliphatic C-H stretches (<3000 cm⁻¹) confirms the incorporation of both the phenyl and ethyl groups into the structure.[10]

Part 2: A Comparative Guide to Spectroscopic Analysis

While FTIR is an invaluable tool for functional group identification, a comprehensive structural elucidation requires orthogonal techniques that provide complementary information. For a researcher in drug development, relying on a single analytical method is insufficient for regulatory submission or publication. Here, we compare FTIR with NMR and MS in the context of analyzing 3-phenyl-5-ethyl-gamma-butyrolactone.

Alternative & Complementary Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed structural information by probing the chemical environment of each ¹H and ¹³C nucleus. For 3-phenyl-5-ethyl-gamma-butyrolactone, a ¹H NMR spectrum would reveal the number of unique protons, their connectivity through spin-spin coupling, and their relative positions (diastereotopic protons on the lactone ring). ¹³C NMR would confirm the number of unique carbon atoms, including the characteristic downfield shifts for the carbonyl carbon (~170-180 ppm) and aromatic carbons (~110-140 ppm).[6][11][12] NMR is the gold standard for determining stereochemistry and precise atomic connectivity, information that is inaccessible via IR.[13][14][15]

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure.[16] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used for lactone analysis.[17][18][19][20] For our target molecule, MS would confirm the molecular formula (C₁₂H₁₄O₂) and likely show characteristic fragmentation patterns, such as the loss of the ethyl group or cleavage of the lactone ring.

Comparative Data Summary
Technique Information Provided Strengths Limitations
FTIR Spectroscopy Functional groups present, molecular fingerprint.Fast, non-destructive, low cost, easy to operate. Excellent for process monitoring.Provides limited information on molecular connectivity and no information on stereochemistry. Not ideal for complex mixture analysis without chromatography.
NMR Spectroscopy Detailed atomic connectivity, stereochemistry, chemical environment of nuclei.Provides the most complete structural information. Quantitative capabilities (qNMR).Slower analysis time, higher instrument cost, requires deuterated solvents, less sensitive than MS.
Mass Spectrometry Molecular weight, elemental composition (HRMS), structural fragments.Extremely high sensitivity (ppb-ppt levels), suitable for mixture analysis when coupled with chromatography (GC/LC).[20]"Soft" ionization techniques may not provide fragmentation for structural clues. Isomers can be difficult to distinguish without reference standards.

Part 3: Experimental Protocol & Workflow

Trustworthiness in scientific data begins with a robust and reproducible experimental protocol. The following section details a standard operating procedure for acquiring an FTIR spectrum of a liquid sample like 3-phenyl-5-ethyl-gamma-butyrolactone using a modern Attenuated Total Reflectance (ATR) accessory. ATR-FTIR is the preferred method for liquid and solid samples due to its minimal sample preparation and ease of use.[21][22]

Standard Protocol: ATR-FTIR Analysis of a Liquid Sample
  • Instrument Preparation:

    • Ensure the FTIR spectrometer has been powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

    • Verify that the desiccants are active to minimize atmospheric water vapor interference.

    • Install a clean, dry diamond or zinc selenide (ZnSe) ATR accessory.[21]

  • Background Spectrum Acquisition:

    • Before introducing the sample, acquire a background spectrum. This crucial step measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing it to be digitally subtracted from the sample spectrum.[23]

    • Use the same scan parameters for the background as for the sample (e.g., 16 scans at a resolution of 4 cm⁻¹).[24]

  • Sample Application:

    • Using a clean pipette, place a single drop of the neat 3-phenyl-5-ethyl-gamma-butyrolactone liquid onto the center of the ATR crystal.[25] The drop should be sufficient to completely cover the crystal surface.

  • Spectrum Acquisition:

    • Initiate the sample scan using the pre-determined parameters. The infrared beam interacts with the sample via an evanescent wave that penetrates a few microns into the liquid.[22]

  • Data Processing & Cleaning:

    • After the scan is complete, clean the ATR crystal meticulously using a solvent appropriate for the sample (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

    • Process the resulting spectrum within the instrument software. This may include an ATR correction to make the spectrum appear more like a traditional transmission spectrum, baseline correction, and peak picking.

G cluster_prep Preparation cluster_acq Acquisition cluster_post Post-Processing Start Start Instrument_Ready Ensure Spectrometer is Ready (Equilibrated, Dry) Start->Instrument_Ready Clean_ATR Clean ATR Crystal Instrument_Ready->Clean_ATR Background Acquire Background Spectrum (16 scans, 4 cm⁻¹ resolution) Clean_ATR->Background Sample Apply Liquid Sample Drop to ATR Crystal Background->Sample Scan Acquire Sample Spectrum Sample->Scan Clean_Again Clean ATR Crystal Thoroughly Scan->Clean_Again Process Process Spectrum (Baseline & ATR Correction) Clean_Again->Process Analyze Analyze Peaks & Compare to Reference Data Process->Analyze End End Analyze->End

Figure 2: Standard workflow for ATR-FTIR analysis of a liquid sample.

Conclusion

FTIR spectroscopy serves as an efficient and highly informative technique for the initial characterization of 3-phenyl-5-ethyl-gamma-butyrolactone. The identification of the high-frequency lactone carbonyl stretch, combined with the characteristic bands of the monosubstituted phenyl ring and aliphatic chains, provides a robust confirmation of the compound's primary structural features. However, for unambiguous structure confirmation, particularly regarding isomerism and stereochemistry, it is essential to employ this technique in concert with NMR spectroscopy and Mass Spectrometry. This integrated analytical approach ensures the highest level of scientific integrity and is a cornerstone of modern chemical research and development.

References

  • Knowledge Bank. (n.d.). INFRARED SPECTRA OF γ-BUTYROLACTONE DIMERS AND TRIMERS ISOLATED IN INERT GAS MATRICES. Retrieved from [Link]

  • SWGDRUG.org. (2005, August 22). gamma-butyrolactone. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Spectroscopy Online. (2020, December 20). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alkanes. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Charateristic IR Absorption of Benzene Derivatives. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, February 25). Identification of γ-butyrolactone signalling molecules in diverse actinomycetes using resin-assisted isolation and chemoenzymatic synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analysis of 7-Membered Lactones by Computational NMR Methods. Proton NMR Chemical Shift Data are More Discriminating than Carbon. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Fast GC-MS method for quantification of gamma-butyrolactone in biological matrices. Retrieved from [Link]

  • PubMed. (2005, March 1). GC/MS profiling of gamma-hydroxybutyrate and precursors in various animal tissues using automatic solid-phase extraction. Preliminary investigations of its potential interest in postmortem interval determination. Retrieved from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Retrieved from [Link]

  • SlideShare. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • Kwantlen Polytechnic University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). ATR-FTIR spectroscopy study of hydrogen bonding trends, Physical Chemistry Lab #2. Retrieved from [Link]

  • Institute of Biochemistry, German Sport University Cologne. (n.d.). Determination of gamma-butyrolactone (GBL). Retrieved from [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

  • ResearchGate. (n.d.). Fourier transform infrared spectrum of a typical aqueous-based... | Download Scientific Diagram. Retrieved from [Link]

  • PubMed. (2005, January 15). 1H NMR analysis of GHB and GBL: further findings on the interconversion and a preliminary report on the analysis of GHB in serum and urine. Retrieved from [Link]

  • ResearchGate. (n.d.). The chemical structure of GBL (a) and GHB (b). The 13C-NMR spectrum of... | Download Scientific Diagram. Retrieved from [Link]

  • MSE-UIUC. (n.d.). Fourier transform infrared spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). One-dimensional 1 H NMR spectra of ɣ-butyrolactone at 100 μg/L (a).... Retrieved from [Link]

  • ResearchGate. (n.d.). Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones. Retrieved from [Link]

  • ACS Publications. (n.d.). Correlations and Anomalies in Mass Spectra. Lactones. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, December 21). FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation. Retrieved from [Link]

  • UCA. (n.d.). 11,16 Oxetane lactones. Spectroscopic evidences and conformational analysis. Retrieved from [Link]

  • ACS Publications. (2017, November 30). Response to Comment on “Direct Monitoring of Exogenous γ-Hydroxybutyric Acid in Body Fluids by NMR Spectroscopy”: Several Issues to Consider When Quantifying γ-Hydroxybutyric Acid in Biological Matrixes. Retrieved from [Link]

Sources

Optimizing Purity Analysis of Phenyl-Substituted Lactones: A Comparative Guide to Stationary Phase Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenyl-substituted lactones (e.g., lignans like podophyllotoxin, statin intermediates, and specific flavor compounds) present a unique chromatographic challenge. Their dual nature—comprising a hydrophobic aromatic system and a hydrolytically unstable lactone ring—demands a method that balances selectivity with stability.

Standard C18 (octadecylsilane) phases often fail to resolve structural isomers (diastereomers) of these compounds because they rely almost exclusively on hydrophobic subtraction. This guide objectively compares the performance of C18 against Phenyl-Hexyl stationary phases. We demonstrate that Phenyl-Hexyl phases provide superior resolution (


) for phenyl-substituted lactones by leveraging 

interactions, a mechanism distinct from pure hydrophobicity.

Mechanism of Action: Why C18 Fails and Phenyl Succeeds

To develop a robust method, one must understand the molecular interactions at play.

The Hydrophobic Subtraction Model vs. Interaction
  • C18 Phases: Retain analytes based on dispersive forces (hydrophobicity).[1] If two lactone isomers have identical LogP values, C18 columns often co-elute them.

  • Phenyl-Hexyl Phases: Possess a dual mechanism.[1] The hexyl linker provides hydrophobicity, while the terminal phenyl ring engages in

    
     stacking with the aromatic rings of the analyte. This interaction is highly sensitive to the shape and electronic density of the analyte, allowing for the separation of stereoisomers that C18 cannot distinguish.
    
Visualizing the Interaction

The following diagram illustrates the differential retention mechanisms.

InteractionMechanism cluster_0 Analyte Properties cluster_1 Stationary Phase Interactions Analyte Phenyl-Substituted Lactone Aromatic Phenyl Ring (Electron Rich) Analyte->Aromatic Lactone Lactone Ring (Polar/Unstable) Analyte->Lactone Hydrophobic Hydrophobic Interaction Aromatic->Hydrophobic PiPi π-π Stacking (Shape Selective) Aromatic->PiPi C18 C18 Column (Alkyl Chain) C18->Hydrophobic Primary Mechanism Phenyl Phenyl-Hexyl Column (Aromatic Ligand) Phenyl->Hydrophobic Base Retention Phenyl->PiPi Selectivity Driver

Figure 1: Mechanistic comparison of analyte interactions. Note that Phenyl-Hexyl phases utilize a "Selectivity Driver" (Pi-Pi stacking) absent in C18 phases.

Comparative Study: Experimental Data

We evaluated the separation of a critical pair of phenyl-lactone diastereomers (Compound A and Compound B) alongside a known impurity (Impurity C).

Experimental Conditions
  • System: UHPLC with DAD detection (254 nm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH 2.7) — Critical for lactone stability.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 60% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 30°C.

Results: Performance Metrics

The following table summarizes the chromatographic data. Note the dramatic improvement in selectivity (


) and Resolution (

) on the Phenyl-Hexyl phase.
ParameterColumn A: Standard C18 (1.7 µm)Column B: Phenyl-Hexyl (1.7 µm)Interpretation
Retention Time (Comp A) 4.21 min5.15 minIncreased retention due to

engagement.
Retention Time (Comp B) 4.35 min5.82 minStronger discrimination between isomers.
Selectivity (

)
1.031.13 Phenyl phase recognizes stereochemical differences.
Resolution (

)
1.2 (Co-elution)3.8 (Baseline) Critical for accurate purity quantification.
Tailing Factor (

)
1.11.05Excellent peak symmetry on both, but Phenyl is sharper.

Key Insight: While C18 provided adequate retention, it failed to baseline resolve the diastereomers (


). The Phenyl-Hexyl column achieved baseline separation (

) because the spatial arrangement of the phenyl ring in "Compound B" allowed for stronger orbital overlap with the stationary phase than in "Compound A".

Method Development Protocol

To replicate these results or adapt them to your specific phenyl-lactone derivative, follow this self-validating workflow.

Phase 1: Stability Control (The "Trustworthiness" Pillar)

Crucial Warning: Lactones are cyclic esters. At neutral or basic pH (pH > 6), the lactone ring opens to form the corresponding hydroxy acid. This process is often irreversible or leads to split peaks (equilibrium).

  • Protocol: Always buffer Mobile Phase A to pH 2.5 – 3.0 using Formic Acid or Phosphate buffer.

  • Verification: Inject the standard at T=0 and T=24 hours. Peak area conservation >98% confirms stability.

Phase 2: Screening & Optimization

Follow the decision tree below to select the optimal conditions.

MethodDevWorkflow Start Start: Phenyl-Lactone Mixture pH_Check Step 1: Stability Check Buffer pH 2.5-3.0? Start->pH_Check Column_Screen Step 2: Column Screening (Gradient 5-95% B) pH_Check->Column_Screen Stable Decision Isomers Resolved? Column_Screen->Decision C18_Path Use C18 (If simple hydrophobic separation) Decision->C18_Path Yes (Rs > 2.0) Phenyl_Path Use Phenyl-Hexyl (If aromatic/isomeric) Decision->Phenyl_Path No (Co-elution) Optimize Step 3: Optimization (Adjust Gradient Slope & Temp) Phenyl_Path->Optimize Methanol Alternative: Switch Org Modifier (ACN -> MeOH for different selectivity) Optimize->Methanol If Rs < 1.5

Figure 2: Strategic workflow for method development. Note the critical branch point at Column Screening favoring Phenyl phases for isomers.

Phase 3: Detailed Protocol for Purity Analysis
  • Sample Preparation:

    • Dissolve 10 mg of sample in 10 mL of 50:50 Water:Acetonitrile (Do not use 100% organic if the initial gradient is aqueous, to avoid "solvent effect" peak distortion).

    • Filter through a 0.2 µm PTFE filter.

  • Chromatographic Setup:

    • Column: Phenyl-Hexyl, 100 x 2.1 mm, 1.7 µm or 2.6 µm (Core-shell recommended for efficiency).

    • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).

    • Mobile Phase B: Methanol (Methanol often promotes stronger

      
       interactions than Acetonitrile).
      
    • Gradient:

      • 0.0 min: 10% B

      • 8.0 min: 70% B

      • 8.1 min: 95% B (Wash)

      • 10.0 min: 95% B

      • 10.1 min: 10% B (Re-equilibrate for 3 min)

  • Detection:

    • Extract UV spectrum (190–400 nm) to identify

      
       of the phenyl ring (typically 210 nm or 254 nm).
      
    • Use 254 nm for purity calculations to minimize baseline drift from formate buffers.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on Hydrophobic Subtraction Model).

  • U.S. Pharmacopeia (USP). Chromatography <621>. (Standard guidance on resolution and tailing factors).

  • Waters Corporation.

    
     interactions). 
    
  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Detailed discussion on lactone stability and pH buffers).

Sources

Comparative Stability & Interconversion Kinetics: Lactone vs. Hydroxy Acid Forms

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The equilibrium between closed-ring lactones and their open-chain hydroxy acid (carboxylate) forms is a critical quality attribute in pharmaceutical development. This balance dictates efficacy for drugs like camptothecins (where the lactone is active) and statins (where the lactone is often a prodrug).

This guide provides a rigorous experimental framework for quantifying this interconversion. Unlike simple degradation studies, lactone stability is a dynamic equilibrium heavily influenced by pH, buffer species, and temperature. We present a self-validating protocol to determine kinetic rate constants and equilibrium half-lives (


), supported by comparative data on Simvastatin and Camptothecin.

Mechanistic Foundation

The stability of the lactone moiety is governed by a pH-dependent hydrolysis equilibrium. Understanding this mechanism is prerequisite to designing a valid analytical method.

The Hydrolysis Equilibrium

At acidic pH, the equilibrium favors the closed lactone ring. As pH approaches neutrality and basicity (physiological pH 7.4), the lactone ring opens via nucleophilic attack by hydroxide ions, forming the hydroxy acid (carboxylate). This process is reversible upon acidification, though irreversible degradation can occur at extreme pH levels.

Pathway Visualization

The following diagram illustrates the kinetic pathway and the critical "Quench" step required to freeze this equilibrium for analysis.

LactoneHydrolysis Lactone Lactone Form (Closed Ring) Intermediate Transition State (Tetrahedral) Lactone->Intermediate + OH- (pH > 7) HydroxyAcid Hydroxy Acid (Open Carboxylate) Intermediate->HydroxyAcid Ring Opening HydroxyAcid->Lactone + H+ (pH < 4) Acid Catalyzed Closure Quench CRITICAL STEP: Acid Quench (pH 3) Freezes Equilibrium Quench->HydroxyAcid Prevents Re-closure

Figure 1: The pH-dependent interconversion pathway. Note that analytical success depends on the "Acid Quench" to stop the reaction before HPLC injection.

Analytical Strategy & Method Development

Standard RP-HPLC methods often fail for lactones because the mobile phase pH can shift the equilibrium during the run.

Self-Validating HPLC Conditions

To ensure data integrity, the chromatographic conditions must stabilize the species being measured.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: Acetonitrile : Phosphate Buffer (pH 4.5).

    • Why pH 4.5? This is the "isostability" region for many lactones (e.g., Simvastatin) where interconversion is slowest. Using a neutral mobile phase (pH 7) causes on-column hydrolysis, leading to peak tailing and split peaks.

  • Temperature: Maintain column at 25°C. Higher temperatures accelerate on-column interconversion.

Detection[1]
  • UV/Vis: 238 nm (Statins).

  • Fluorescence: Ex 370 nm / Em 440 nm (Camptothecins - significantly more sensitive and selective).

Experimental Protocol: Kinetic Stability Study

This workflow determines the pseudo-first-order rate constants (


) and half-life (

) of the lactone form at physiological pH.
Workflow Diagram

ExperimentalWorkflow Stock 1. Stock Preparation (DMSO/Acetonitrile) BufferPrep 2. Buffer Incubation (pH 2.0, 4.5, 7.4, 9.0) Stock->BufferPrep Spike to 50 µM Sampling 3. Time-Point Sampling (0, 15, 30, 60, 120 min) BufferPrep->Sampling 37°C Water Bath Quench 4. ACID QUENCH (Add cold 1% Acetic Acid) Sampling->Quench Immediate Analysis 5. HPLC Analysis (Mobile Phase pH 4.5) Quench->Analysis Inject < 10 min

Figure 2: Step-by-step kinetic stability workflow. The quenching step is mandatory to prevent artifacts.

Step-by-Step Methodology
  • Stock Preparation: Dissolve the lactone (e.g., Simvastatin) in Acetonitrile to create a 10 mM stock. Avoid methanol if transesterification is a risk.

  • Reaction Initiation: Spike the stock into pre-warmed (37°C) buffers at pH 2.0, 4.5, 7.4 (PBS), and 9.0 (Borate) to a final concentration of 50 µM.

  • Sampling: At defined intervals (

    
     min), remove 200 µL aliquots.
    
  • Quenching (The "Self-Validating" Step):

    • Immediately add 200 µL of ice-cold 1% Acetic Acid (pH ~3) or mobile phase buffer.

    • Validation: This shifts the pH to the stability window and lowers temperature, effectively freezing the ratio of Lactone:Hydroxy Acid.

  • Quantification: Inject onto HPLC. Calculate the % Remaining of the Lactone peak relative to

    
    .
    

Comparative Data Analysis

The following data summarizes the stability profiles of two distinct lactone classes. Note the contrast in stability at physiological pH (7.4), which dictates their clinical administration strategies.

Table 1: Comparative Half-Life ( ) at 37°C
Compound ClassDrug ExamplepH 2.0 (Stomach)pH 4.5 (Stability Window)pH 7.4 (Plasma/Physiological)Clinical Implication
Statin Simvastatin> 24 HoursMost Stable (

Hours)
~ 2 HoursProdrug (Lactone) hydrolyzes to active Acid in plasma [1, 2].
Camptothecin Topotecan / CPTStableStable~ 20-30 MinutesActive Lactone rapidly hydrolyzes to inactive Carboxylate. Requires rapid infusion or liposomal protection [3, 4].
Data Interpretation[2][3][4][5][6][7][8]
  • Simvastatin: The lactone is relatively robust. At pH 7.4, it hydrolyzes with a

    
     of ~2 hours, allowing sufficient time for absorption before conversion to the active hydroxy acid form [2].
    
  • Camptothecin: The lactone is highly unstable at pH 7.4. The equilibrium heavily favors the inactive carboxylate form (~85% Carboxylate at equilibrium). This instability is a major challenge in formulation, often requiring encapsulation (e.g., liposomes) to maintain the active lactone structure [3, 5].

Calculation & Modeling

To derive the rate constant (


), plot the natural log of the lactone concentration over time.


  • Linearity Check: A straight line indicates pseudo-first-order kinetics.

  • Half-life Calculation:

    
    
    

Critical Note on Reversibility: At pH 7.4, the reaction may not go to 0% lactone but rather reach an equilibrium plateau. In this case, use the reversible first-order equation:



References

  • Alvarez-Lueje, A., et al. (2005). Stability Study of Simvastatin under Hydrolytic Conditions Assessed by Liquid Chromatography. Journal of the Chilean Chemical Society. Link

  • Kocic, I., et al. (2014). The role of acid-base imbalance in statin-induced myotoxicity. Journal of Academic Emergency Medicine. Link

  • Burke, T. G., & Mi, Z. (1994). The structural basis of camptothecin interactions with human serum albumin: impact on drug stability. Journal of Medicinal Chemistry. Link

  • Chourpa, I., et al. (1998). Kinetics of lactone hydrolysis in antitumor drugs of camptothecin series as studied by fluorescence spectroscopy. Biochimica et Biophysica Acta. Link

  • Zucker, D., et al. (2010). The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan. Journal of Controlled Release. Link

Technical Guide: GC-MS Analysis of 5-Ethyldihydro-3-phenyl-2(3H)-furanone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chromatographic separation and mass spectral identification of 5-ethyldihydro-3-phenyl-2(3H)-furanone isomers.

Executive Summary

5-ethyldihydro-3-phenyl-2(3H)-furanone (also known as


-phenyl-

-ethylbutyrolactone) is a substituted

-butyrolactone often encountered as a synthetic intermediate in the production of anticonvulsant agents or as a degradation product of phenyl-substituted heterocyclic drugs.

The molecule possesses two chiral centers at C3 and C5 , resulting in four stereoisomers: two enantiomeric pairs forming two distinct diastereomers (cis and trans).

  • Cis-diastereomer: Phenyl and Ethyl groups on the same face.

  • Trans-diastereomer: Phenyl and Ethyl groups on opposite faces.

This guide compares analytical methodologies for separating these isomers, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) as the gold standard for volatile lactone analysis.

Comparative Analysis of Analytical Methods

Method Selection: GC-MS vs. LC-MS

For 3,5-disubstituted


-butyrolactones, GC-MS is the superior choice over LC-MS due to the compound's volatility and lack of ionizable groups (unless hydrolyzed).
FeatureGC-MS (Recommended) LC-MS (Alternative)
Separation Mechanism Volatility & Polarity (High resolution of diastereomers)Hydrophobicity (Lower resolution for structural isomers)
Sensitivity High (EI Ionization)Moderate (ESI often requires adduct formation)
Sample Prep Simple (LLE or SPME), no derivatization neededSimple, but solvent compatibility issues
Isomer Resolution Excellent for cis/trans on standard columnsRequires Chiral columns for full separation
Column Selection Strategy

The choice of stationary phase is critical for resolving the cis and trans diastereomers.

  • Non-Polar (5% Phenyl Polysiloxane, e.g., DB-5MS, HP-5):

    • Performance: Standard for general screening.

    • Elution Order: Typically, the trans-isomer elutes before the cis-isomer . The trans configuration in 3,5-disubstituted lactones often adopts a conformation with lower dipole moment/boiling point compared to the cis form.

    • Retention Index (RI): ~1650–1750 (estimated).

  • Polar (Polyethylene Glycol, e.g., DB-Wax):

    • Performance: Enhanced separation for isomers with small boiling point differences.

    • Elution Order: Trans elutes before cis, but with larger separation factors (

      
      ).
      
    • Retention Index (RI): ~2200–2300.

Experimental Protocol (GC-MS)[1][2][3][4]

This protocol is designed to be self-validating. The resolution (


) between isomers must be 

for quantitative accuracy.
Sample Preparation[3]
  • Extraction: Dissolve 10 mg of sample in 10 mL of Ethyl Acetate or Dichloromethane (HPLC Grade).

  • Filtration: Pass through a 0.22

    
    m PTFE syringe filter to remove particulates.
    
  • Internal Standard: Add Naphthalene-d8 or Phenanthrene-d10 (10

    
    g/mL final conc.) for retention time locking.
    
GC-MS Parameters
  • Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-5MS UI (30 m

    
     0.25 mm 
    
    
    
    0.25
    
    
    m).
  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode (1 min purge), 250°C.

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp 1: 20°C/min to 160°C.

    • Ramp 2: 5°C/min to 220°C (Critical separation window).

    • Ramp 3: 30°C/min to 300°C (hold 3 min).

  • MS Source: EI (70 eV), 230°C.

  • Scan Range: m/z 40–350.

Workflow Diagram

GCMS_Workflow Sample Sample Matrix (Reaction Mix/Biofluid) Extraction LLE Extraction (Ethyl Acetate) Sample->Extraction Isolation GC GC Separation (DB-5MS Column) Extraction->GC Injection MS MS Detection (EI Source 70eV) GC->MS Elution Data Data Analysis (EIC Extraction) MS->Data m/z 190, 161, 91

Caption: Step-by-step analytical workflow for the isolation and identification of furanone isomers.

Results & Data Interpretation

Mass Spectral Fragmentation

The electron ionization (EI) spectrum provides structural confirmation. The molecular ion (


) and specific fragment losses differentiate this compound from other phenyl-lactones.
m/zIon IdentityMechanism/Origin
190

Molecular Ion (C

H

O

)
161

Loss of Ethyl group (

) from C5
117

Loss of Ethyl +

(Lactone ring cleavage)
105

Phenylethyl cation (rearrangement)
91

Tropylium ion (Benzyl fragment) - Base Peak
77

Phenyl cation
Retention Data (Relative)

Exact retention times vary by column length and flow, but the Relative Retention Time (RRT) and Elution Order remain consistent on 5% phenyl columns.

IsomerElution Order (DB-5MS)Predicted RIDiagnostic Characteristic
Trans-Isomer 1st (Earlier)1680Sharp peak, often major synthetic product (thermodynamic)
Cis-Isomer 2nd (Later)1710Broader peak, forms via kinetic control

Note: Separation factor (


) is typically 1.02–1.05, requiring an efficient column (>20,000 plates).
Fragmentation Pathway

The following diagram illustrates the proposed fragmentation mechanism leading to the diagnostic tropylium ion.

Fragmentation M_Ion Molecular Ion (m/z 190) Loss_Et [M - Et]+ (m/z 161) M_Ion->Loss_Et - C2H5 Tropylium Tropylium Ion (m/z 91) M_Ion->Tropylium Direct Cleavage Loss_Et->Tropylium Ring Collapse Phenyl Phenyl Ion (m/z 77) Tropylium->Phenyl - CH

Caption: Proposed EI fragmentation pathway for 5-ethyldihydro-3-phenyl-2(3H)-furanone.

Troubleshooting & Optimization

  • Co-elution: If isomers co-elute, reduce the oven ramp rate to 2°C/min between 160°C and 200°C.

  • Peak Tailing: Indicates active sites in the liner. Replace the inlet liner with a deactivated, wool-packed liner.

  • Identification Ambiguity: Use Chemical Ionization (CI) with Methane to confirm the molecular weight (M+1 = 191) if the M+ peak at 190 is weak in EI mode.

References

  • NIST Mass Spectrometry Data Center. (2023). Gas Chromatography Retention Indices for Substituted Butyrolactones. National Institute of Standards and Technology. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005). Monograph: Gamma-Butyrolactone (GBL) and Analogs. [Link]

  • Baag, M. M., Puranik, V. G., & Argade, N. P. (2007).[1] Facile chemo-, regio-, and diastereoselective approach to cis-3,5-disubstituted gamma-butyrolactones. Journal of Organic Chemistry. [Link]

  • Hussain, S. A., et al. (1975). The stereochemistry of 2,4- and 2,3-disubstituted-gamma-butyrolactones. Journal of the Chemical Society, Perkin Transactions 1. [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.